molecular formula C9H7F3O3 B1591211 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid CAS No. 276861-63-3

3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

Cat. No.: B1591211
CAS No.: 276861-63-3
M. Wt: 220.14 g/mol
InChI Key: HBMINIVKUUVKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(Trifluoromethyl)Benzoic Acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMINIVKUUVKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591787
Record name 3-Methoxy-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276861-63-3
Record name 3-Methoxy-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-(trifluoromethyl)benzoic acid, a uniquely substituted aromatic carboxylic acid, stands as a pivotal building block in the landscape of modern medicinal chemistry and advanced materials science. Its architecture, featuring a carboxylic acid handle, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group, creates a scaffold with distinct electronic and steric properties. This guide offers an in-depth exploration of its chemical and physical characteristics, synthetic routes, reactivity, and analytical methodologies, providing researchers and drug development professionals with the critical insights needed to leverage this compound's full potential. The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, making this benzoic acid derivative a compound of significant interest.[1][2][3]

Section 1: Core Physicochemical and Spectroscopic Properties

The unique substitution pattern of 4-Methoxy-3-(trifluoromethyl)benzoic acid dictates its physical and chemical behavior. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.

PropertyValueSource(s)
CAS Number 213598-09-5[4][5]
Molecular Formula C₉H₇F₃O₃[6][7]
Molecular Weight 220.15 g/mol [6]
Appearance White to light yellow solid/powder[6]
Melting Point 169-171 °C[6]
Predicted XlogP 2.3[8]
InChIKey VNWUPESTVBTYJM-UHFFFAOYSA-N[8]
Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Methoxy-3-(trifluoromethyl)benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxyl group. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents. The methoxy group will appear as a singlet, typically around 3.9-4.0 ppm.

    • ¹³C NMR : The carbon spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons (with those bonded to or near the fluorine atoms showing coupling), the methoxy carbon, and the trifluoromethyl carbon (as a quartet).[9][10]

    • ¹⁹F NMR : A single sharp peak is expected for the -CF₃ group, providing a clear diagnostic marker for the presence of this moiety.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch (typically ~1700 cm⁻¹), C-O stretches for the ether and acid, and strong C-F stretching bands associated with the trifluoromethyl group.[9]

  • Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of -OH, -COOH, and potentially fragments related to the methoxy and trifluoromethyl groups.[9]

Section 2: Synthesis and Purification Workflow

The synthesis of 4-Methoxy-3-(trifluoromethyl)benzoic acid requires a strategic approach to introduce the substituents onto the benzene ring with the correct regiochemistry. While multiple routes are conceivable, a common strategy involves the trifluoromethylation of a suitably substituted anisole derivative followed by conversion of another functional group into the carboxylic acid.

Synthetic Workflow Diagram

The following diagram illustrates a conceptual pathway for the synthesis of the target compound.

G cluster_synthesis Synthetic Workflow Start Starting Material (e.g., 4-Methoxybenzoic Acid Derivative) Step1 Trifluoromethylation (e.g., with Togni's reagent or similar) Start->Step1 Introduce -CF3 group Intermediate Trifluoromethylated Intermediate Step1->Intermediate Step2 Functional Group Transformation (e.g., Oxidation/Hydrolysis) Intermediate->Step2 Generate -COOH group Crude Crude Product Step2->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure 4-Methoxy-3-(trifluoromethyl) benzoic Acid Purification->Final

Caption: Conceptual workflow for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzoic acid.

General Synthesis Protocol (Illustrative)

This protocol is a representative example based on common organic chemistry transformations for similar molecules.[11][12][13]

  • Precursor Preparation : Begin with a commercially available precursor such as 4-methoxy-3-aminobenzoic acid or a related compound.

  • Trifluoromethylation : A Sandmeyer-type reaction can be employed. The amino group is first diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a trifluoromethyl source, such as trifluoromethylcopper, to install the -CF₃ group.

  • Work-up and Isolation : Upon completion, the reaction mixture is quenched, typically with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

  • Purification : The crude solid is purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product in high purity.

Causality Note: The choice of a trifluoromethylation method is critical. While older methods often required harsh conditions, modern reagents allow for milder and more functional-group-tolerant transformations, which is essential when working with multifunctional molecules like this.[11][12]

Section 3: Chemical Reactivity and Applications in Drug Development

The utility of 4-Methoxy-3-(trifluoromethyl)benzoic acid stems from its versatile reactivity and the valuable properties it imparts to larger molecules.

Core Reactivity
  • Carboxylic Acid Reactions : The primary site of reactivity is the carboxylic acid group. It readily undergoes standard transformations such as:

    • Amidation : Condensation with amines, often facilitated by coupling agents like DCC or EDC, to form amide bonds. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

    • Esterification : Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate to produce esters, which are common in both prodrug strategies and material science applications.

  • Aromatic Ring Reactivity : The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group have opposing effects, directing further electrophilic aromatic substitution to specific positions on the ring, although the ring is generally deactivated by the -CF₃ group.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for creating more complex molecules with enhanced pharmacological or material properties.[1][14]

G cluster_applications Role as a Synthetic Intermediate Start 4-Methoxy-3-(trifluoromethyl) benzoic Acid Amidation Amidation (with R-NH2) Start->Amidation Esterification Esterification (with R-OH) Start->Esterification API Active Pharmaceutical Ingredient (API) Amidation->API Forms key amide linkage Material Advanced Material (e.g., Polymer, Dye) Esterification->Material Forms ester backbone

Caption: Role of 4-Methoxy-3-(trifluoromethyl)benzoic acid in synthesizing APIs and materials.

The presence of the trifluoromethyl group is particularly advantageous in drug design as it can:

  • Increase Metabolic Stability : The C-F bond is extremely strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Enhance Lipophilicity : This property can improve a drug's ability to cross cell membranes and the blood-brain barrier.[3]

  • Modulate pKa : The inductive effect of the -CF₃ group can alter the acidity or basicity of nearby functional groups, influencing a drug's solubility and target binding.[2]

Section 4: Analytical Methodologies

Robust analytical methods are required to quantify and assess the purity of 4-Methoxy-3-(trifluoromethyl)benzoic acid and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[15][16]

Analytical Workflow Diagram

G cluster_analysis HPLC Analytical Workflow Sample Sample Preparation (Weighing & Dissolution) HPLC HPLC System Injection Sample->HPLC Separation Separation (C18 Reversed-Phase Column) HPLC->Separation Detection UV Detection (at λmax) Separation->Detection Data Data Analysis (Peak Integration & Quantification) Detection->Data Report Final Report (Purity / Concentration) Data->Report

Caption: Standard workflow for the analysis of 4-Methoxy-3-(trifluoromethyl)benzoic acid by HPLC.

Self-Validating HPLC Protocol

This protocol provides a robust method for the quantification of the target analyte. The use of an internal or external standard calibration curve ensures the self-validation of results.

  • Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated) is effective. A typical starting point is 50:50 acetonitrile:water.

  • Flow Rate : 1.0 mL/min.

  • Detection : Monitor at the wavelength of maximum absorbance (λmax), which should be determined by scanning a standard solution.

  • Standard Preparation : Prepare a stock solution of a high-purity reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected sample concentration range.

  • Sample Preparation : Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Inject the sample and quantify its concentration using the regression equation from the calibration curve.

Causality Note: Acidifying the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, resulting in a single, sharp, and reproducible chromatographic peak, which is essential for accurate quantification.[15] Fluorinated benzoic acids are well-suited for reversed-phase chromatography.[17][18][19]

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on data for this compound and structurally similar benzoic acids.[6][7][20]

  • Hazard Identification :

    • Causes skin irritation (H315).[7]

    • Causes serious eye irritation (H319).[6][7]

    • May cause an allergic skin reaction (H317).[6]

    • May be harmful if ingested or inhaled.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[21]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber).[21]

    • Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator (e.g., N95) may be necessary.

    • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[21]

  • Handling and Storage :

    • Avoid generating dust.[20]

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][22]

    • Keep away from strong oxidizing agents, strong acids, and strong bases.[6][22]

  • First Aid Measures :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][23]

    • Skin : Wash off with soap and plenty of water. If irritation occurs, seek medical attention.[6]

    • Inhalation : Move the person to fresh air. Seek medical attention if symptoms persist.

Conclusion

4-Methoxy-3-(trifluoromethyl)benzoic acid is a highly functionalized and valuable reagent for scientific research and development. Its unique electronic properties, conferred by the trifluoromethyl and methoxy substituents, make it an attractive building block for the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of its physicochemical properties, reactivity, and analytical profiles, as outlined in this guide, is paramount for its effective and safe utilization in creating the next generation of chemical innovations.

References

A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Methoxy-4-(trifluoromethyl)benzoic acid is a key structural motif and a valuable building block in the fields of medicinal chemistry and materials science. The unique electronic properties imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group make this compound a crucial precursor for synthesizing complex target molecules, particularly in drug discovery.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability.[2][3] This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core strategies: the trifluoromethylation of a substituted aniline via a Sandmeyer reaction, the carboxylation of a trifluoromethylated Grignard reagent, and the oxidation of a corresponding benzaldehyde. Each pathway is analyzed for its mechanistic underpinnings, practical execution, and strategic advantages, providing a robust framework for informed synthetic planning.

Introduction: The Strategic Importance of Fluorinated Synthons

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern pharmaceutical design. The trifluoromethyl group, in particular, is a powerful modulator of physicochemical properties.[1][4] Its high electronegativity and steric bulk can profoundly influence molecular conformation, receptor binding affinity, and resistance to metabolic degradation.[5] However, the synthesis of trifluoromethylated aromatic compounds is not without its challenges. The potent electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, complicating traditional electrophilic substitution reactions and demanding specialized synthetic methodologies.[4]

This guide focuses on this compound, a molecule that presents a fascinating synthetic puzzle due to the opposing electronic influences of its substituents. The methoxy group is an ortho-, para-director, while the trifluoromethyl and carboxylic acid groups are meta-directors. Navigating this electronic landscape to achieve the desired 1,2,4-substitution pattern requires careful selection of precursors and reaction sequences.

Part 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals three primary bond disconnections, leading to distinct and viable synthetic strategies. The choice of which pathway to pursue often depends on the commercial availability of starting materials, scalability requirements, and tolerance for specific reaction conditions.

G cluster_A Pathway A: C-CF3 Bond Formation cluster_B Pathway B: C-COOH Bond Formation cluster_C Pathway C: Carboxylic Acid Synthesis target This compound pathA_precursor 4-Amino-3-methoxybenzoic Acid target->pathA_precursor Sandmeyer Reaction (Diazotization + Trifluoromethylation) pathB_precursor 4-Bromo-2-methoxybenzotrifluoride target->pathB_precursor Grignard Reaction (+ CO2) pathC_precursor 3-Methoxy-4-(trifluoromethyl)benzaldehyde target->pathC_precursor Oxidation

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Core Synthetic Pathways

Pathway A: Sandmeyer Trifluoromethylation of an Aniline Precursor

The Sandmeyer reaction is a powerful and reliable method for introducing a variety of functional groups onto an aromatic ring by displacing a diazonium salt intermediate.[6] Its modern variants, which include trifluoromethylation, offer a regiochemically precise route to trifluoromethylated arenes from readily available aromatic amines.[2][7][8] This pathway is particularly advantageous as it establishes the challenging C-CF3 bond with high fidelity.

Causality and Mechanistic Insight: This strategy leverages the transformation of a stable amino group into an excellent leaving group (dinitrogen gas). The reaction proceeds via the formation of an aryl diazonium salt from an aniline derivative, followed by a copper-promoted radical-nucleophilic substitution.[6] The use of a copper catalyst is crucial for facilitating the single-electron transfer that initiates the formation of an aryl radical, which then reacts with the trifluoromethyl source.[2][9]

G start 4-Amino-3-methoxy- benzoic Acid diazonium Arenediazonium Salt Intermediate start->diazonium 1. Diazotization (t-BuONO, H+) product 3-Methoxy-4-(trifluoromethyl)- benzoic Acid diazonium->product 2. Cu-Promoted Trifluoromethylation (Umemoto's Reagent or similar)

Caption: Workflow for the Sandmeyer trifluoromethylation pathway.

Experimental Protocol: Sandmeyer Trifluoromethylation

  • Diazotization:

    • To a cooled (0-5 °C) solution of 4-amino-3-methoxybenzoic acid in a suitable solvent (e.g., acetonitrile), add tert-butyl nitrite (t-BuONO) dropwise.

    • An acid source (e.g., H2SO4) is typically required to facilitate the formation of the diazonium salt.

    • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

  • Trifluoromethylation:

    • In a separate flask, prepare a mixture of a copper(I) salt (e.g., CuI or CuCl) and a trifluoromethylating agent (e.g., Umemoto's reagent or CF3SO2Na, Langlois' reagent).[2][8]

    • Slowly add the pre-formed diazonium salt solution to the copper-reagent mixture at room temperature.

    • Vigorous evolution of nitrogen gas will be observed. The reaction is typically stirred for several hours to ensure completion.[2]

  • Workup and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final this compound.

Pathway B: Grignard Carboxylation of a Trifluoromethylated Anisole

This classic organometallic approach involves the formation of a Grignard reagent from a halogenated precursor, followed by its reaction with carbon dioxide to form a carboxylate salt.[10] Subsequent acidification yields the desired carboxylic acid. This pathway is highly effective and scalable, provided the halogenated starting material is accessible.

Causality and Mechanistic Insight: The formation of the Grignard reagent (R-MgX) inverts the polarity at the carbon atom attached to the halogen, transforming it from an electrophilic center to a potent nucleophile.[11] This "umpolung" allows the aryl nucleophile to attack the electrophilic carbon of carbon dioxide (CO2). The reaction is typically performed with solid CO2 (dry ice) to ensure a high concentration and low temperature.[12] The presence of lithium chloride (LiCl) can be beneficial in facilitating the initial insertion of magnesium into the aryl halide bond, especially for less reactive chlorides.[11]

G start 4-Bromo-2-methoxy- benzotrifluoride grignard Aryl Grignard Reagent start->grignard 1. Mg turnings (THF, I2 cat.) carboxylate Magnesium Carboxylate Salt grignard->carboxylate 2. CO2 (dry ice) product 3-Methoxy-4-(trifluoromethyl)- benzoic Acid carboxylate->product 3. Acidic Workup (HCl aq.)

Caption: Workflow for the Grignard carboxylation pathway.

Experimental Protocol: Grignard Carboxylation

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen) with a small crystal of iodine.

    • Add a solution of 4-bromo-2-methoxybenzotrifluoride in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium.

    • Maintain a gentle reflux to sustain the reaction. The disappearance of the magnesium metal indicates the formation of the Grignard reagent.[13]

  • Carboxylation:

    • Cool the Grignard solution in an ice-salt bath.

    • Carefully add crushed dry ice (solid CO2) in portions to the reaction mixture with vigorous stirring. A thick precipitate will form.[12]

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO4, and evaporate the solvent.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Pathway C: Oxidation of a Benzaldehyde Precursor

When the corresponding benzaldehyde is commercially available or easily synthesized, its oxidation to a carboxylic acid represents the most direct and often highest-yielding route to the target molecule.[5] This strategy is a functional group interconversion that concludes the synthesis.

Causality and Mechanistic Insight: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. A variety of oxidizing agents can accomplish this, ranging from strong, inexpensive reagents like potassium permanganate (KMnO4) and chromic acid (Jones reagent) to milder options like silver oxide (Tollens' reagent). The choice of oxidant is critical to ensure chemoselectivity, avoiding unwanted side reactions with the electron-rich aromatic ring or the methoxy group.

G start 3-Methoxy-4-(trifluoromethyl)- benzaldehyde product 3-Methoxy-4-(trifluoromethyl)- benzoic Acid start->product Oxidation (e.g., KMnO4, acetone/water)

References

The Spectroscopic Signature of 3-Methoxy-4-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Methoxy-4-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous molecules to offer a comprehensive interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule.

Introduction: The Importance of Spectroscopic Characterization

In modern chemical research, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle. For a substituted benzoic acid like this compound, these methods allow us to confirm the connectivity of atoms, identify functional groups, and probe the electronic environment of the molecule. This information is critical for understanding its reactivity, biological activity, and potential applications.

The structure of this compound, with its electron-donating methoxy group and electron-withdrawing trifluoromethyl and carboxylic acid groups on a benzene ring, presents an interesting case for spectroscopic analysis. The interplay of these substituents significantly influences the electronic distribution within the molecule, which is directly reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms. For this compound, we will focus on ¹H (proton) and ¹³C (carbon-13) NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents. Electron-donating groups, like the methoxy group, tend to shield nearby protons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups, such as the trifluoromethyl and carboxyl groups, deshield protons, moving their signals to a lower field (higher ppm).[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~12-13Broad Singlet1H
Ar-H (position 5)~8.0-8.2Doublet1H
Ar-H (position 2)~7.8-8.0Doublet1H
Ar-H (position 6)~7.6-7.8Doublet of Doublets1H
OCH₃~3.9-4.1Singlet3H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex splitting pattern due to their coupling with each other. The proton at position 5, being ortho to the strongly electron-withdrawing trifluoromethyl group, is expected to be the most deshielded. The proton at position 2, ortho to the carboxyl group, will also be significantly deshielded. The proton at position 6, meta to the carboxyl group and ortho to the methoxy group, will be the most shielded of the aromatic protons.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift around 3.9-4.1 ppm is characteristic of a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled sequence to obtain a spectrum with singlets for each unique carbon atom.

    • A wider spectral width (typically 0-200 ppm) is required.

    • A larger number of scans is usually necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165-170
C-CF₃~130-135 (quartet due to C-F coupling)
C-OCH₃~155-160
C-COOH~130-135
Aromatic CH~110-130
CF₃~120-125 (quartet due to C-F coupling)
OCH₃~55-60

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the trifluoromethyl group will be significantly affected by its electron-withdrawing nature and will likely appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the methoxy group will be shielded.

  • Trifluoromethyl Carbon (CF₃): This carbon will also appear as a quartet due to strong one-bond coupling with the fluorine atoms.

  • Methoxy Carbon (OCH₃): This carbon appears in the typical region for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄ or CHCl₃).

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters: Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Strong, Broad
C-H (Aromatic)3100-3000Medium
C-H (Methoxy)2950-2850Medium
C=O (Carboxylic Acid)1710-1680Strong, Sharp
C=C (Aromatic)1600-1450Medium to Strong
C-O (Carboxylic Acid & Ether)1300-1000Strong
C-F (Trifluoromethyl)1350-1150Strong

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: A very broad and strong absorption band in the 3300-2500 cm⁻¹ region is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[2][4][5][6]

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[2][4][5][6]

  • C-F Stretches: The trifluoromethyl group will give rise to one or more strong absorption bands in the 1350-1150 cm⁻¹ region.

  • C-O Stretches: Strong bands corresponding to the C-O stretching of the carboxylic acid and the aryl ether will be present in the fingerprint region.

  • Aromatic C=C Stretches: Several bands of variable intensity in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides clues about the molecule's structure through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI typically leads to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

Figure 1: Predicted key fragmentation pathways for this compound in EI-MS.

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak ([M]⁺•): The molecular ion peak for this compound is expected at an m/z of 220. Aromatic compounds often show a prominent molecular ion peak.[7][8]

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH): A significant fragment at m/z 203 ([M-17]⁺) is expected due to the loss of the hydroxyl group from the carboxylic acid.[7]

    • Loss of a carboxyl radical (•COOH): Fragmentation involving the loss of the entire carboxyl group would result in a fragment at m/z 175 ([M-45]⁺).[7]

    • Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the methoxy ether would lead to a fragment at m/z 205 ([M-15]⁺).

    • Loss of a trifluoromethyl radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, resulting in a fragment at m/z 151 ([M-69]⁺).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a comprehensive understanding of its key spectral features has been developed. The predicted data and interpretations presented herein serve as a valuable resource for the identification, characterization, and further investigation of this compound in various scientific and industrial applications. It is important to note that while these predictions are based on well-established principles, experimental verification remains the gold standard for structural elucidation.

References

3-Methoxy-4-(trifluoromethyl)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methoxy-4-(trifluoromethyl)benzoic Acid in Organic Solvents

Introduction: The Strategic Importance of Solubility Data

This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups that define its chemical behavior and utility. With a carboxylic acid moiety for acidic reactions, a methoxy group influencing electronic properties, and a highly lipophilic trifluoromethyl group, this compound serves as a critical building block in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability in drug candidates, making its derivatives highly valuable in medicinal chemistry.[1][2]

For researchers, process chemists, and formulation scientists, a thorough understanding of this compound's solubility is not merely academic; it is a cornerstone of successful development. Solubility data governs every stage from reaction engineering and purification to final formulation and drug delivery. Inefficient solvent selection can lead to poor reaction yields, complex purification challenges, and unstable formulations. This guide provides a detailed analysis of the physicochemical factors governing the solubility of this compound, offers predictive insights into its behavior across a range of organic solvents, and presents a robust experimental protocol for empirical determination.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the guiding maxim, meaning solutes dissolve best in solvents with similar polarity.[3][4] Let's dissect the key structural features of this compound:

  • Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). This group drives solubility in polar protic solvents like alcohols and can interact with polar aprotic solvents. Carboxylic acids can form stable hydrogen-bonded dimers, which can influence their solubility behavior.[5]

  • Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly hydrophobic (lipophilic).[2][6] Its presence significantly increases the nonpolar character of the molecule, favoring solubility in less polar environments and decreasing solubility in water.[6]

  • Methoxy Group (-OCH₃): The ether linkage introduces a polar, aprotic feature. The oxygen atom can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Aromatic Benzene Ring: The phenyl ring is a large, nonpolar, and hydrophobic component. It contributes to solubility in solvents with aromatic character (e.g., toluene) or other nonpolar solvents through van der Waals interactions.

Synthesis of Properties: The molecule presents a dualistic nature. The polar carboxylic acid and methoxy groups favor interaction with polar solvents, while the large aromatic ring and the potent lipophilicity of the trifluoromethyl group favor nonpolar to moderately polar organic solvents. Therefore, optimal solubility is expected in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Predictive Solubility Across Solvent Classes

While precise quantitative data requires experimental determination, a qualitative assessment based on molecular structure provides a strong predictive framework. The following table summarizes the expected solubility of this compound in common organic solvents, categorized by class.

SolventClassPredicted SolubilityRationale for Interaction
Methanol, Ethanol Polar ProticHigh Excellent hydrogen bonding (both donation and acceptance) with the carboxylic acid group. Also interacts well with the methoxy group.
Isopropanol Polar ProticHigh to Moderate Good hydrogen bonding capabilities, but the increased hydrocarbon size slightly reduces its polarity compared to methanol.
Water Polar ProticLow to Insoluble Despite the polar -COOH and -OCH₃ groups, the hydrophobic trifluoromethyl group and benzene ring significantly limit aqueous solubility.[1][5][6]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Strong dipole-dipole interactions and an excellent hydrogen bond acceptor for the carboxylic acid's hydroxyl group.[6][7]
Acetone Polar AproticHigh Strong hydrogen bond acceptor for the carboxylic acid group and good dipole-dipole interactions.[1]
Ethyl Acetate Polar AproticModerate Acts as a hydrogen bond acceptor. Its moderate polarity effectively bridges the polar and nonpolar features of the solute.
Dichloromethane (DCM) Polar AproticModerate to Low Primarily dipole-dipole interactions. May be less effective at disrupting the strong solute-solute hydrogen bonding of the carboxylic acid dimers.[1]
Toluene Nonpolar (Aromatic)Low Van der Waals forces and π-stacking with the benzene ring. Ineffective at solvating the highly polar carboxylic acid group.
Hexane Nonpolar (Aliphatic)Insoluble Only weak van der Waals forces are possible. Cannot overcome the strong intermolecular forces (hydrogen bonding) between the solute molecules.

Key Factors Influencing Solubility

Several experimental variables can significantly alter the observed solubility:

  • Temperature : For most solid solutes, solubility increases with temperature.[3] This is because the additional thermal energy helps overcome the solute-solute interactions within the crystal lattice, favoring dissolution.

  • pH (in aqueous or mixed systems) : The carboxylic acid group is acidic. In the presence of a base, it will deprotonate to form a highly polar carboxylate salt (R-COO⁻). This ionic species is significantly more soluble in polar solvents, particularly water, than the neutral acid. This principle is fundamental to extraction and purification protocols.

  • Presence of Water : In some organic systems, the presence of a small amount of water can surprisingly increase the solubility of carboxylic acids.[8] Water molecules can act as a bridge, forming hydrogen bonds with both the solute and the organic solvent, disrupting the acid's tendency to form less soluble dimers.[8]

Visualizing Molecular Interactions and Experimental Workflow

Diagrams are essential for conceptualizing the complex interplay of forces and procedures in solubility science.

start Start: Define Solvent & Temperature step1 Add excess solute to a known volume of solvent in a sealed vial start->step1 step2 Equilibrate on shaker/stirrer at constant temperature (e.g., 24-72h) to achieve saturation step1->step2 step3 Allow solid to settle. Visually confirm excess solid remains step2->step3 step4 Separate solid and liquid phases (Centrifuge and/or filter with 0.22µm syringe filter) step3->step4 step5 Carefully extract an aliquot of the clear supernatant step4->step5 step6 Dilute the aliquot with a suitable mobile phase to fall within the calibration range step5->step6 step7 Quantify concentration using a validated analytical method (e.g., HPLC-UV) step6->step7 end Result: Solubility (mg/mL or mol/L) step7->end

References

The Rising Profile of 3-Methoxy-4-(trifluoromethyl)benzoic Acid Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique physicochemical properties imparted by the strategic incorporation of methoxy and trifluoromethyl groups onto a benzoic acid scaffold have positioned 3-Methoxy-4-(trifluoromethyl)benzoic acid and its derivatives as a compelling starting point for the discovery of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of this class of compounds, with a primary focus on their well-documented role as potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). Furthermore, this guide explores the potential for these derivatives in other therapeutic areas, including oncology, inflammation, and neuroprotection, drawing insights from the bioactivities of structurally related analogs. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Strategic Combination of Methoxy and Trifluoromethyl Moieties

The this compound core represents a privileged scaffold in medicinal chemistry. The strategic placement of a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzoic acid ring creates a unique electronic and steric environment that can significantly influence the pharmacological properties of its derivatives.

The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, but with distinct advantages. Its strong electron-withdrawing nature can modulate the pKa of the parent molecule and influence binding interactions with biological targets. Crucially, the C-F bond is exceptionally stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.[1] The methoxy group, a hydrogen bond acceptor, can also participate in key binding interactions and influence the overall lipophilicity and solubility of the molecule.

This guide will delve into the established and potential biological activities of derivatives of this scaffold, providing a foundation for their further exploration in drug discovery programs.

Potent Inhibition of Stearoyl-CoA Desaturase 1 (SCD1): A Primary Therapeutic Target

The most significant biological activity reported for derivatives of this compound is the potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3] Dysregulation of SCD1 activity has been implicated in a range of metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as in the progression of certain cancers.[4][5]

Mechanism of Action

By inhibiting SCD1, these compounds block the formation of MUFAs, leading to an accumulation of SFAs within cells. This alteration in the cellular lipid profile can trigger a cascade of downstream effects, including:

  • Induction of ER Stress: An increased SFA/MUFA ratio can lead to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), which can selectively induce apoptosis in rapidly proliferating cancer cells.[3]

  • Modulation of Oncogenic Signaling: SCD1 activity is linked to cancer-promoting pathways such as PI3K/Akt/mTOR and Wnt/β-catenin. Inhibition of SCD1 can disrupt these signaling cascades.[3][6]

  • Enhanced Anti-tumor T-cell Response: SCD1 inhibition has been shown to regulate β-catenin signaling in cancer cells and reduce ER stress in T cells, thereby enhancing the anti-tumor immune response.[6]

SCD1_Inhibition_Pathway SCD1_Inhibitor 3-Methoxy-4-(trifluoromethyl)benzoic acid Derivative SCD1 SCD1 Enzyme Blockage of this step leads to: SCD1_Inhibitor->SCD1 Inhibits Immune_Response ↑ Anti-tumor Immune Response SCD1_Inhibitor->Immune_Response Enhances MUFAs Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->MUFAs Catalyzes Conversion SFAs Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) SFAs->SCD1 Substrate ER_Stress ER Stress & UPR Activation SFAs->ER_Stress Accumulation leads to Oncogenic_Signaling ↓ Oncogenic Signaling (PI3K/Akt, Wnt/β-catenin) MUFAs->Oncogenic_Signaling Reduction impacts Apoptosis Apoptosis in Cancer Cells ER_Stress->Apoptosis Oncogenic_Signaling->Apoptosis

Figure 1: Mechanism of Action of this compound Derivatives as SCD1 Inhibitors.
Structure-Activity Relationship (SAR) of Benzamide Derivatives

Extensive research has been conducted on benzamide derivatives of this compound, revealing key structural features that govern their SCD1 inhibitory potency. The general scaffold consists of the 3-methoxy-4-(trifluoromethyl)benzoyl core linked to various heterocyclic moieties.

A noteworthy example is the series of N-(thiazol-2-yl)benzamides. For instance, 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide emerged as a potent SCD1 inhibitor with excellent in vivo efficacy.[7]

Key SAR insights include:

  • The Benzamide Core: The 3-methoxy and 4-trifluoromethyl substitution pattern on the benzoyl ring is crucial for high potency.

  • The Linker: An amide linker is generally preferred for connecting the benzoyl core to the heterocyclic moiety.

  • The Heterocyclic Moiety: A 2-aminothiazole ring has proven to be a highly effective component.

  • Substituents on the Heterocycle: The nature and position of substituents on the heterocyclic ring significantly impact activity. For example, a 3-trifluoromethylbenzyl group at the 5-position of the thiazole ring contributes to potent inhibition.

Figure 2: Conceptual SAR of Benzamide Derivatives as SCD1 Inhibitors.
Quantitative Data on SCD1 Inhibition

The following table summarizes the in vitro SCD1 inhibitory activity of representative benzamide derivatives.

Compound IDR1R2HeterocycleR3Mouse SCD1 IC₅₀ (nM)Human SCD1 IC₅₀ (nM)
1a 3-OCH₃4-CF₃2-Aminothiazole5-(3-CF₃-benzyl)1.23.4
1b 3-OH4-CF₃2-Aminothiazole5-(3-CF₃-benzyl)1025
1c 3-OCH₃4-Cl2-Aminothiazole5-(3-CF₃-benzyl)5.615

Data is illustrative and based on trends reported in the literature.

Exploring Other Potential Biological Activities

While SCD1 inhibition is the most well-characterized activity, the structural features of this compound derivatives suggest potential for other therapeutic applications. The trifluoromethyl group is present in numerous anticancer, anti-inflammatory, and neuroprotective agents.[1][8]

Anticancer Potential

Beyond the indirect anticancer effects through SCD1 inhibition, derivatives of this scaffold may possess direct cytotoxic or cytostatic properties. The trifluoromethyl group can enhance the lipophilicity and cell permeability of compounds, facilitating their entry into cancer cells.[8]

Anti-inflammatory Properties

Several benzoic acid derivatives with methoxy and halogen substitutions have demonstrated anti-inflammatory activity. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate CCl₄-induced hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[9] Derivatives of the core topic could be explored for their ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[10]

Neuroprotective Effects

Trifluoromethylated compounds have been investigated for their neuroprotective potential. For example, a derivative of 2-hydroxy-4-(trifluoromethyl)benzoic acid has shown robust neuroprotective effects in a postischemic rat brain model.[11][12][13] The mechanism often involves mitigating excitotoxicity, a process implicated in various neurodegenerative diseases.[8][14][15][16][17]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative benzamide derivative and for key biological assays.

Synthesis of a Representative Benzamide Derivative

Synthesis of N-(thiazol-2-yl)-3-methoxy-4-(trifluoromethyl)benzamide

Synthesis_Workflow start This compound step1 Thionyl Chloride (SOCl₂) Reflux start->step1 intermediate 3-Methoxy-4-(trifluoromethyl)benzoyl chloride step1->intermediate step2 2-Aminothiazole Pyridine, DCM Room Temperature intermediate->step2 product N-(thiazol-2-yl)-3-methoxy-4- (trifluoromethyl)benzamide step2->product

Figure 3: General Synthesis Workflow for Benzamide Derivatives.

Step 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride

  • To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (2.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(thiazol-2-yl)-3-methoxy-4-(trifluoromethyl)benzamide

  • Dissolve 2-aminothiazole (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

In Vitro SCD1 Inhibition Assay

This protocol is based on measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart in a cellular context.[2][10][12]

  • Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.

  • Compound Treatment: Incubate the cells with various concentrations of the test compound (or vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Substrate Addition: Add deuterium-labeled stearic acid to the culture medium and incubate for an additional period (e.g., 4 hours).

  • Lipid Extraction: Wash the cells with PBS and extract total lipids using a suitable solvent system (e.g., methanol:chloroform).

  • LC/MS Analysis: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC/MS) to quantify the amounts of labeled stearate and oleate.

  • Data Analysis: Calculate the SCD1 activity as the ratio of labeled oleate to stearate. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[5][19][20][21][22]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Determine the inhibitory effect of the compound on NO and cytokine production compared to the LPS-stimulated control.

Neuroprotective Activity Assay (NMDA-induced Excitotoxicity)

This assay assesses the ability of a compound to protect neurons from cell death induced by overstimulation of NMDA receptors.[8][14][15][16][17]

  • Primary Neuronal Culture: Culture primary cortical neurons from embryonic rodents.

  • Compound Pre-treatment: Pre-treat the neurons with different concentrations of the test compound for a specified duration (e.g., 24 hours).

  • NMDA Treatment: Expose the neurons to a toxic concentration of NMDA (e.g., 200 µM) for a short period (e.g., 30 minutes).

  • Cell Viability Assessment: After a recovery period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay or by counting surviving neurons stained with a vital dye (e.g., calcein-AM).

  • Data Analysis: Quantify the neuroprotective effect of the compound by comparing the viability of treated neurons to that of neurons exposed to NMDA alone.

Conclusion and Future Perspectives

Derivatives of this compound have demonstrated significant promise as therapeutic agents, particularly as potent inhibitors of SCD1. The well-defined structure-activity relationships for this class of compounds provide a solid foundation for the rational design of new and improved inhibitors for the treatment of metabolic diseases and cancer.

The exploration of other potential biological activities, such as direct anticancer, anti-inflammatory, and neuroprotective effects, remains a fertile ground for future research. The experimental protocols outlined in this guide offer a starting point for the comprehensive evaluation of novel derivatives. As our understanding of the complex interplay between metabolic and signaling pathways in various diseases continues to grow, the multifaceted potential of the this compound scaffold is likely to be further unveiled, paving the way for the development of innovative therapies.

References

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Methoxy-4-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a methoxy group, a trifluoromethyl group, and a carboxylic acid moiety on a benzene ring, provides a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy as it can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the key chemical identifiers, physicochemical properties, a representative synthesis protocol, and the known applications of this important chemical intermediate.

Core Chemical Identifiers and Properties

The unambiguous identification of a chemical compound is paramount for researchers. The two most widely used and robust chemical identifiers are the International Chemical Identifier Key (InChIKey) and the Simplified Molecular-Input Line-Entry System (SMILES).

  • SMILES: COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F[3]

  • InChIKey: HBMINIVKUUVKEB-UHFFFAOYSA-N[3]

These identifiers provide a standardized, machine-readable representation of the compound's two-dimensional structure. The relationship between the common name and these key identifiers is illustrated below.

G Compound This compound SMILES SMILES: COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F Compound->SMILES Encodes 2D Structure InChIKey InChIKey: HBMINIVKUUVKEB-UHFFFAOYSA-N SMILES->InChIKey Generates Standardized Hash

Caption: Relationship between chemical name, SMILES, and InChIKey.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC9H7F3O3[3]
Molecular Weight220.15 g/mol [4]
Monoisotopic Mass220.03473 Da[3]
Melting Point169-171°C[4]
Boiling Point290.1 ± 40.0 °C (Predicted)[4]
XlogP (Predicted)2.3[3]

Synthesis Protocol: A Representative Approach

While various synthetic routes to substituted benzoic acids exist, a common strategy involves the modification of a pre-existing aromatic core. A plausible and frequently utilized method for synthesizing compounds analogous to this compound involves the hydrolysis of a corresponding ester precursor. The following is a generalized, illustrative protocol based on common organic chemistry transformations.[5]

Reaction Scheme: Hydrolysis of Methyl 3-methoxy-4-(trifluoromethyl)benzoate

G Methyl 3-methoxy-4-(trifluoromethyl)benzoate Methyl 3-methoxy-4-(trifluoromethyl)benzoate This compound This compound Methyl 3-methoxy-4-(trifluoromethyl)benzoate->this compound NaOH, Methanol/Water, Room Temp

Caption: General reaction scheme for ester hydrolysis.

Step-by-Step Methodology:

  • Dissolution: The starting material, methyl 3-methoxy-4-(trifluoromethyl)benzoate, is dissolved in a suitable solvent such as methanol.

  • Base Addition: An aqueous solution of a strong base, typically sodium hydroxide (NaOH), is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for several hours to allow for the complete hydrolysis of the ester to the corresponding carboxylate salt.

  • Solvent Removal: The methanol is removed under reduced pressure.

  • Acidification: The remaining aqueous solution is acidified, typically with a dilute solution of hydrochloric acid (HCl), to a pH of approximately 4.[5] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove any remaining salts, and dried to yield the final product, this compound.[5]

Causality Behind Experimental Choices:

  • Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the organic ester and the inorganic base.

  • Base: Sodium hydroxide is a strong and inexpensive base that effectively catalyzes the saponification (hydrolysis) of the ester.

  • Acidification: Careful acidification is crucial to ensure the complete precipitation of the carboxylic acid product while minimizing the potential for side reactions.

Applications in Drug Discovery and Beyond

Substituted benzoic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The unique combination of the methoxy and trifluoromethyl groups on this particular scaffold makes it an attractive starting point for the development of new drugs.

  • Scaffold for API Synthesis: The carboxylic acid group can be readily converted into other functional groups such as amides, esters, and acid chlorides, allowing for its incorporation into more complex molecular structures.[7] This versatility is crucial in medicinal chemistry for creating libraries of compounds for biological screening.

  • Modulation of Physicochemical Properties: The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly impact a molecule's pharmacokinetic properties.[2] Its high electronegativity and lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[1][7]

  • Versatile Chemical Intermediate: Beyond pharmaceuticals, this compound and its derivatives can find applications in the synthesis of agrochemicals, dyes, and other specialty chemicals.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9]

  • Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8][11]

The following diagram outlines a general workflow for the safe handling and use of this chemical in a research setting.

G start Start: Obtain Compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood reaction Perform Chemical Synthesis fume_hood->reaction disposal Dispose of Waste According to Regulations reaction->disposal end End: Secure Storage disposal->end

Caption: Safe handling workflow for chemical reagents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique structural features, especially the presence of the trifluoromethyl group, offer significant advantages for the design of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its chemical identifiers, properties, synthesis, and safe handling procedures is essential for researchers and scientists working with this compound.

References

Physical and chemical characteristics of 3-Methoxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic carboxylic acid of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure, which combines a methoxy group, a trifluoromethyl group, and a carboxylic acid on a benzene ring, imparts a unique combination of electronic, steric, and physicochemical properties. The methoxy group acts as an electron-donating group, while the trifluoromethyl (CF₃) group is a potent electron-withdrawing group and a bioisostere for methyl or chloro moieties.[1] This juxtaposition of functionalities makes the molecule a versatile building block for creating complex chemical entities with tailored biological activities and material characteristics. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and analytical methodologies, designed for researchers and development professionals.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section details the core identity and characteristics of this compound.

Chemical Identity and Structure

The arrangement of the methoxy and trifluoromethyl groups ortho and meta to the carboxylic acid, respectively, dictates the molecule's reactivity and intermolecular interactions.

dot

dot Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 276861-63-3 [2][3][4]
Molecular Formula C₉H₇F₃O₃ [2][3]
Molecular Weight 220.15 g/mol [2][5]
SMILES COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F [2]

| InChI Key | HBMINIVKUUVKEB-UHFFFAOYSA-N |[2] |

Physical Properties

The physical properties are critical for determining appropriate solvent systems for reactions, purification, and formulation.

Table 2: Physical and Chemical Properties

Property Value Source
Physical Form Solid [5]
Melting Point 209 - 211 °C [2][4]

| Purity | Typically ≥97% |[2][5] |

Spectroscopic Data

While specific spectra are proprietary, the expected spectroscopic signatures can be inferred from the structure:

  • ¹H NMR: Signals would be expected for the aromatic protons (likely complex splitting patterns), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the carboxylic acid proton (a broad singlet at >10 ppm).

  • ¹³C NMR: Resonances for the aromatic carbons, the carboxylic carbon (~165-170 ppm), the methoxy carbon (~55-60 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).

  • ¹⁹F NMR: A singlet for the -CF₃ group.

  • IR Spectroscopy: Characteristic peaks for O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretching (~1700 cm⁻¹), C-O stretching, and C-F stretching bands.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 220.03, with characteristic fragmentation patterns.

Section 2: Synthesis and Reactivity

Rationale for Synthetic Strategy

Synthesizing polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents are paramount. A common approach involves starting with a precursor that already contains one or two of the desired groups and then introducing the remaining functionalities. For this molecule, a plausible route could involve the trifluoromethylation and methoxylation of a suitable benzoic acid precursor or the oxidation of a correspondingly substituted toluene.

Exemplary Synthetic Protocol: Oxidation of a Toluene Precursor

This protocol is a representative example and may require optimization. It is based on standard organic chemistry transformations.

Step 1: Synthesis of 2-Methoxy-4-methylbenzotrifluoride (Starting Material)

  • Rationale: Begin with a commercially available precursor like 4-methyl-2-nitroanisole. The nitro group can be converted to the trifluoromethyl group.

  • Procedure: a. Convert the nitro group to a diazonium salt using sodium nitrite and a strong acid. b. Perform a trifluoromethylation reaction (e.g., a Sandmeyer-type reaction using a trifluoromethyl source).

Step 2: Oxidation to this compound

  • Rationale: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The electron-withdrawing CF₃ group can make this oxidation more challenging than on an unsubstituted toluene.

  • Protocol: a. To a solution of 2-Methoxy-4-methylbenzotrifluoride in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise. b. Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears. c. Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. d. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. This will precipitate the carboxylic acid product. e. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. f. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Reaction Pathway Visualization

dot

Synthesis_Pathway cluster_start Starting Material cluster_reaction Oxidation cluster_product Final Product start 2-Methoxy-4-methylbenzotrifluoride reagents 1. KMnO₄, Pyridine/H₂O, Heat 2. HCl (aq) start->reagents product This compound reagents->product Drug_Discovery_Workflow cluster_workflow Drug Discovery Cascade node_synthesis Library Synthesis Diverse amides and esters are created using the building block's carboxylic acid handle. node_screening High-Throughput Screening (HTS) Library is tested against a biological target to find initial 'hits'. node_synthesis->node_screening node_sar Structure-Activity Relationship (SAR) 'Hits' are re-synthesized with variations to improve potency and selectivity. node_screening->node_sar node_leadopt Lead Optimization The most promising compounds are modified to improve ADME properties (Absorption, Distribution, Metabolism, Excretion). node_sar->node_leadopt node_candidate Candidate Selection A final compound is selected for preclinical and clinical development. node_leadopt->node_candidate

References

A Technical Guide to the Research Applications of 3-Methoxy-4-(trifluoromethyl)benzoic Acid: A Versatile Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the potential research applications of 3-Methoxy-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid. While direct literature on this specific isomer is emerging, this document synthesizes data from structurally related compounds to project its utility across medicinal chemistry, materials science, and synthetic chemistry. By examining its isomers and analogs, we provide a predictive framework for its application as a key building block in the development of novel therapeutics and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (–CF3) group, into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. The trifluoromethyl group, in particular, imparts a unique combination of properties, including high electronegativity, metabolic stability, and increased lipophilicity.[1][2][3][4] These characteristics can profoundly influence the biological activity and physicochemical properties of a molecule, making trifluoromethyl-containing building blocks highly sought after in drug discovery and materials science.

This compound presents a compelling scaffold for several reasons:

  • The carboxylic acid group provides a versatile handle for a variety of chemical transformations, including amidation and esterification, allowing for the straightforward synthesis of diverse derivatives.

  • The trifluoromethyl group enhances metabolic stability by blocking potential sites of oxidation and can improve a molecule's binding affinity to biological targets through strong electrostatic and hydrophobic interactions.[3]

  • The methoxy group can influence the electronic properties of the aromatic ring and provides an additional point for potential chemical modification.

This guide will delve into the projected applications of this promising, yet underexplored, molecule. The insights presented are derived from the established utility of its close isomers and analogs, providing a solid foundation for future research endeavors.

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various applications. Below is a comparative table of its properties alongside its more extensively studied isomers.

PropertyThis compound4-Methoxy-3-(trifluoromethyl)benzoic acid3-(Trifluoromethyl)benzoic acid4-(Trifluoromethyl)benzoic acid
CAS Number 276861-63-3213598-09-5454-92-2455-24-3
Molecular Formula C₉H₇F₃O₃C₉H₇F₃O₃C₈H₅F₃O₂C₈H₅F₃O₂
Molecular Weight 220.15 g/mol 220.15 g/mol 190.12 g/mol 190.12 g/mol
Melting Point 209-211 °C170 °C104-106 °C219-220 °C
Boiling Point (Predicted) Not Available331.52 °C238.5 °CNot Available
pKa (Predicted) Not AvailableNot AvailableNot AvailableNot Available

Data sourced from commercial supplier and database information.[5][6][7][8][9][10][11][12]

The differences in melting points among the isomers highlight the impact of substituent positioning on the crystal lattice energy and intermolecular interactions. These variations can influence solubility and formulation characteristics.

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound are prevalent in a range of biologically active compounds. Its derivatives are predicted to be valuable in the discovery of novel therapeutics, particularly in oncology and infectious diseases.

As a Scaffold for Kinase and Signaling Pathway Inhibitors

The trifluoromethylphenyl moiety is a key component of several approved and investigational kinase inhibitors.[7][13] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.

B-Raf Inhibitors: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in melanoma and other cancers.[13][14][15] Several B-Raf inhibitors feature a trifluoromethylphenyl group, which contributes to their binding affinity and selectivity. The 3-methoxy-4-(trifluoromethyl)benzoyl scaffold could be utilized to synthesize novel B-Raf inhibitors.

Hedgehog Signaling Pathway Inhibitors: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[1][2][3][16][17] Benzamide derivatives have been identified as potent inhibitors of the Hh pathway.[1][2][3] The amidation of this compound with various amines could generate a library of compounds for screening as Hh pathway inhibitors.

Hypothetical Signaling Pathway Inhibition

Hedgehog_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Sequesters GLI_active GLI (active) GLI->GLI_active Translocates Target Genes Target Genes GLI_active->Target Genes Activates Transcription Inhibitor Potential Inhibitor (Derivative of 3-Methoxy-4-(trifluoromethyl) benzoic acid) Inhibitor->SMO Proposed Inhibition

Caption: Proposed mechanism of action for a derivative of this compound as a Hedgehog pathway inhibitor.

In the Development of Antimicrobial Agents

Benzoic acid derivatives have a long history of use as antimicrobial agents. The incorporation of fluorine atoms can enhance the antimicrobial activity of these compounds.[18][19][20][21][22] For instance, derivatives of 3-Fluoro-4-methoxybenzoic acid have been explored for the synthesis of oxadiazoles with antimicrobial properties.[18] It is plausible that derivatives of this compound could also exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.

Bioactive Compound Class (Analog-Based) Potential Target/Mechanism of Action Relevant Analogs
Kinase Inhibitors (e.g., B-Raf) Inhibition of the MAPK/ERK signaling pathway.Trifluoromethylphenyl-containing inhibitors.
Hedgehog Pathway Inhibitors Antagonism of the Smoothened (SMO) receptor.Benzamide-based inhibitors.
Antimicrobial Agents Disruption of microbial cell membranes or inhibition of essential enzymes.Fluoro- and methoxy-substituted benzoic acid derivatives.

Potential Applications in Materials Science

The unique electronic and physical properties imparted by the trifluoromethyl group make it a valuable substituent in the design of advanced materials.[4][23][24][25]

High-Performance Polymers

The incorporation of trifluoromethyl groups into polymer backbones can lead to materials with:

  • Low Dielectric Constants: The electron-withdrawing nature of the –CF3 group can reduce the polarizability of the polymer, leading to a lower dielectric constant. This is highly desirable for applications in microelectronics as insulating layers to reduce signal delay and power consumption.[23][25]

  • Enhanced Thermal Stability: The high strength of the C-F bond contributes to the overall thermal stability of the polymer.[26]

  • Increased Hydrophobicity: The fluorine atoms create a low surface energy, leading to materials with increased water repellency.

  • Improved Solubility: The presence of the –CF3 group can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.

Polymers such as polyimides, polyamides, and polyesters derived from this compound could find applications in the aerospace, electronics, and automotive industries.[4][23]

Workflow for Polymer Synthesis and Characterization

Polymer_Workflow cluster_characterization Characterization Techniques cluster_testing Property Evaluation A 3-Methoxy-4-(trifluoromethyl) benzoic acid B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B C Polymerization (e.g., with a diamine or diol) B->C D Polymer Purification and Precipitation C->D E Characterization D->E F Material Property Testing E->F G NMR, FT-IR, GPC E->G H TGA, DSC, Dielectric Analysis F->H

Caption: A generalized workflow for the synthesis and characterization of a high-performance polymer using this compound as a monomer.

Utility as a Synthetic Building Block

Beyond its direct use in the synthesis of polymers and bioactive molecules, this compound is a valuable intermediate in multi-step organic synthesis. Its carboxylic acid functionality can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols, providing access to a wide range of downstream products.

Experimental Protocol: Synthesis of an Amide Derivative

The following is a representative, self-validating protocol for the amidation of a benzoic acid derivative, which is expected to be applicable to this compound.

Objective: To synthesize N-benzyl-3-methoxy-4-(trifluoromethyl)benzamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the cooled and stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-methoxy-4-(trifluoromethyl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the reaction can be validated at several stages. TLC analysis will show the disappearance of the starting benzoic acid and the appearance of a new, less polar product spot. The aqueous washes in the workup are designed to remove the coupling reagents and any unreacted amine or acid. The final purification by column chromatography should yield a single product, and the spectroscopic characterization will provide definitive structural confirmation.

Conclusion and Future Outlook

While direct research on this compound is still in its early stages, the evidence from its structural analogs strongly suggests its significant potential as a versatile building block in both medicinal chemistry and materials science. Its unique combination of a reactive carboxylic acid handle, a stabilizing trifluoromethyl group, and a modulating methoxy group makes it an attractive scaffold for the development of novel kinase inhibitors, Hedgehog pathway modulators, antimicrobial agents, and high-performance polymers.

The protocols and predictive insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising compound. As the demand for advanced materials and novel therapeutics continues to grow, the strategic use of well-designed, fluorinated building blocks like this compound will be paramount in driving innovation and scientific discovery.

References

The Trifluoromethylated Benzoic Acids: A Comprehensive Technical Guide to their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a transformative event in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of trifluoromethylated benzoic acids, a critical class of chemical intermediates. We will explore their initial discovery, trace the evolution of their synthetic methodologies from classical harsh-condition reactions to modern, milder techniques, and examine their profound impact on drug development and other industries. This document is designed to serve as a technical resource, offering not only historical context but also detailed experimental protocols and mechanistic insights to inform contemporary research and development.

Part 1: The Dawn of a New Functional Group: Discovery and Early History

The Emergence of Organofluorine Chemistry

The story of trifluoromethylated benzoic acids is a chapter in the larger narrative of organofluorine chemistry. For much of the 19th century, the extreme reactivity of elemental fluorine thwarted attempts to isolate it and study its compounds. The unique properties of the carbon-fluorine bond—the strongest single bond in organic chemistry—were yet to be harnessed. The introduction of fluorine into organic molecules, particularly the trifluoromethyl group, would later become a cornerstone of modern chemistry, valued for its ability to profoundly alter a molecule's physical, chemical, and biological properties.[1]

The Pioneering Synthesis of Benzotrifluorides

A pivotal moment in the history of aromatic trifluoromethylation was the work of Frédéric Swarts in 1892.[2] He developed a method to replace chlorine atoms with fluorine by reacting benzotrichloride with antimony fluoride (SbF3), successfully synthesizing benzotrifluoride.[2] This halogen exchange, or "Halex," reaction was a foundational breakthrough. By the 1930s, industrial chemists at companies like IG Farben had replaced antimony fluoride with the more accessible hydrogen fluoride (HF), paving the way for larger-scale production.[2] These early methods, while groundbreaking, were often limited by their harsh conditions, requiring high temperatures and corrosive reagents.

First Investigations into Biological Activity

The potential biological significance of trifluoromethyl compounds was first explored by F. Lehmann in 1927.[2] However, intensive research into the medicinal applications of the -CF3 group began in earnest in the mid-1940s.[3] Scientists discovered that incorporating this group could dramatically enhance a compound's efficacy and metabolic stability, setting the stage for its widespread adoption in drug design.[4]

Part 2: The Trifluoromethyl Group's Impact on Molecular Properties

The trifluoromethyl group is not merely a passive substituent; it is a powerful modulator of molecular behavior. Its unique combination of high electronegativity, steric bulk, and lipophilicity makes it an invaluable tool for fine-tuning the properties of parent molecules like benzoic acid.[1][5]

Physicochemical Properties
  • Electronic Effects & Acidity: The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[4][5] This effect significantly increases the acidity of the benzoic acid moiety compared to its non-fluorinated counterpart.[6]

  • Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), a property that can enhance a drug molecule's ability to cross cell membranes and improve its absorption and distribution in the body.[4]

  • Metabolic Stability: The exceptional strength of the C-F bonds makes the trifluoromethyl group highly resistant to metabolic oxidation.[3][4] In drug design, replacing a metabolically vulnerable methyl group with a -CF3 group is a common strategy to increase a drug's half-life and reduce its required dosage.[4]

  • Steric and Conformational Influence: The trifluoromethyl group is bulkier than a methyl group, which can influence how a molecule binds to its biological target, potentially increasing selectivity and potency.[4]

A Bioisostere of Choice

In medicinal chemistry, the trifluoromethyl group is often used as a bioisostere for methyl or chloro groups.[3] This substitution can maintain or improve the desired biological activity while favorably modifying the molecule's pharmacokinetic profile. Prominent examples of drugs that leverage the benefits of a trifluoromethyl group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[3][7]

Tabulated Properties of Trifluoromethylated Benzoic Acid Isomers

For the practicing scientist, understanding the distinct properties of the different positional isomers is crucial for selecting the appropriate building block for synthesis.

Property2-(Trifluoromethyl)benzoic Acid3-(Trifluoromethyl)benzoic Acid4-(Trifluoromethyl)benzoic Acid
CAS Number 433-97-6454-92-2[8]455-24-3[9]
Molecular Formula C₈H₅F₃O₂[10]C₈H₅F₃O₂[8]C₈H₅F₃O₂[6]
Molecular Weight 190.12 g/mol [10]190.12 g/mol [8]190.12 g/mol [6]
Appearance White crystalline powder[10]--
Melting Point 107-112 °C[10]-219-220 °C[9]
Boiling Point 247-248 °C[10]--

Part 3: Synthetic Methodologies: A Journey of Innovation

The methods for synthesizing trifluoromethylated benzoic acids have evolved significantly, moving from brute-force halogen exchange to more sophisticated and selective modern techniques.

Classical Approaches: The Halogen Exchange (Halex) Reaction

The foundational method for introducing a -CF3 group onto an aromatic ring involves the fluorination of a pre-existing trichloromethyl group. This approach remains relevant in industrial-scale synthesis due to the relatively low cost of starting materials.

  • 3.1.1 Mechanism and Causality: The reaction typically proceeds by reacting a (trichloromethyl)arene with a fluorine source like HF or SbF3. The driving force is the formation of more stable bonds. The process involves the stepwise replacement of chlorine atoms with fluorine. Catalysts, such as antimony pentachloride, are often used to facilitate the exchange.[11] The choice of reaction conditions (temperature, pressure, catalyst) is critical to achieving high yields and minimizing side reactions.

  • 3.1.2 Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzoic Acid This protocol is based on a multi-step industrial process described in patent literature, starting from m-xylene.[11]

    • Chlorination: m-Xylene is reacted with chlorine gas in a suitable solvent under UV light or with a radical initiator. The reaction is carried out at elevated temperatures (e.g., 80-150 °C) until the methyl groups are fully chlorinated to trichloromethyl groups, yielding m-bis(trichloromethyl)benzene.[11]

    • Fluorination: The resulting m-bis(trichloromethyl)benzene is then reacted with anhydrous hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride. This selective fluorination is controlled to replace one -CCl3 group with a -CF3 group, yielding 3-(trichloromethyl)trifluoromethylbenzene.[11]

    • Hydrolysis: The 3-(trichloromethyl)trifluoromethylbenzene is selectively hydrolyzed. The -CCl3 group is more susceptible to hydrolysis than the robust -CF3 group. The reaction is carried out with water, often in the presence of a zinc-containing catalyst (e.g., zinc acetate), to yield the final product, 3-(trifluoromethyl)benzoic acid.[11]

  • 3.1.3 Workflow Diagram: Halex-Based Synthesis

    G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Fluorination cluster_2 Step 3: Selective Hydrolysis A m-Xylene B m-bis(trichloromethyl)benzene A->B  Cl2, Initiator (e.g., UV light) C 3-(Trichloromethyl)trifluoromethylbenzene B->C  HF, Catalyst (e.g., SbCl5) D 3-(Trifluoromethyl)benzoic Acid C->D  H2O, Catalyst (e.g., Zn(OAc)2)

    Workflow for the synthesis of 3-(trifluoromethyl)benzoic acid.

Synthesis via Grignard Reaction

Another established method involves the formation of a Grignard reagent from a trifluoromethylated aryl halide, followed by carboxylation with carbon dioxide. This is a versatile method for introducing the carboxylic acid group.

  • 3.2.1 Detailed Experimental Protocol: Synthesis of 3,5-bis(Trifluoromethyl)benzoic Acid This protocol is adapted from a patented process.[12]

    • Grignard Formation: To a slurry of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 3,5-bis(trifluoromethyl)bromobenzene in THF is added at a controlled rate to maintain reflux. The reaction mixture is aged at reflux for approximately 2 hours until Grignard reagent formation is complete.[12]

    • Carboxylation: The solution of the Grignard reagent is transferred to a pressure vessel and cooled to below 0 °C (preferably below -20 °C). Carbon dioxide (CO2) gas is then introduced and maintained at a constant pressure.[12] The low temperature is critical for maximizing the yield of the desired carboxylic acid and minimizing side reactions.

    • Workup: After the reaction is complete, the mixture is quenched by treatment with a strong acid (e.g., HCl). The product, 3,5-bis(trifluoromethyl)benzoic acid, is then isolated, typically by extraction and subsequent crystallization.[12]

  • 3.2.2 Workflow Diagram: Grignard Carboxylation

    G A 3,5-bis(Trifluoromethyl)bromobenzene B Grignard Reagent (in THF) A->B  Mg, THF (Reflux) C Carboxylate Salt B->C  1. CO2 (gas, < 0°C)   D 3,5-bis(Trifluoromethyl)benzoic Acid C->D  2. Acid Workup (H+)

    Synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard reaction.

Modern Trifluoromethylation Strategies

The development of new trifluoromethylating reagents has revolutionized the field, allowing for the introduction of the -CF3 group under milder conditions and with greater functional group tolerance. While these methods don't directly produce benzoic acids, they create trifluoromethylated aromatics that can be precursors, or they can modify benzoic acid derivatives. A key example is the conversion of benzoic acids into valuable aryl trifluoromethyl ketones.

  • 3.3.1 Nucleophilic Trifluoromethylation of Benzoic Acids to Ketones: This approach utilizes trimethyl(trifluoromethyl)silane (TMSCF3), also known as Ruppert's reagent, to convert the carboxylic acid group into a trifluoromethyl ketone.[13][14]

  • 3.3.2 Mechanism and Rationale: The carboxylic acid is first activated in situ. A common activating agent is trifluoroacetic anhydride (TFAA), which reacts with the benzoic acid to form a mixed anhydride.[13] This mixed anhydride is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack by the "CF3-" equivalent generated from TMSCF3. The subsequent collapse of the tetrahedral intermediate and elimination of a leaving group yields the final aryl trifluoromethyl ketone.[13]

  • 3.3.3 Detailed Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Ketone This generalized protocol is based on a published procedure.[13][14]

    • Setup: An oven-dried Schlenk tube is charged with the benzoic acid (1.0 eq), a catalyst such as 4-dimethylaminopyridine (DMAP, 2.5 eq), and an activator like cesium fluoride (CsF, 2.5 eq).[13]

    • Reagent Addition: Under an inert nitrogen atmosphere, an appropriate solvent (e.g., anisole), TMSCF3 (3.0 eq), and trifluoroacetic anhydride (TFAA, 2.0 eq) are added sequentially.[13]

    • Reaction: The sealed tube is heated in an oil bath at 120 °C for 15 hours.[13][14]

    • Workup: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the pure aryl trifluoromethyl ketone.[13]

  • 3.3.4 Reaction Mechanism Diagram: Ketone Synthesis

    G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination R-COOH R-COOH Mixed_Anhydride R-CO-O-COCF3 R-COOH->Mixed_Anhydride  TFAA Tetrahedral_Intermediate Tetrahedral Intermediate Mixed_Anhydride->Tetrahedral_Intermediate  'CF3-' from TMSCF3 TMSCF3 TMS-CF3 Ketone R-CO-CF3 Tetrahedral_Intermediate->Ketone  Elimination of  CF3COO-

    Mechanism for converting benzoic acids to aryl trifluoromethyl ketones.

Part 4: Applications in Research and Industry

Trifluoromethylated benzoic acids are not academic curiosities; they are vital building blocks for high-value products across multiple sectors.

Medicinal Chemistry Keystone

The unique properties conferred by the -CF3 group make it a "go-to" substituent in drug design.[4] Its incorporation can lead to enhanced potency, improved metabolic stability, and better membrane permeability.[10] Trifluoromethylated benzoic acids are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[6][10] For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a precursor for a promising class of new antitubercular agents.[15]

Agrochemical Innovations

In agriculture, these compounds are essential for creating modern pesticides. 2-(Trifluoromethyl)benzoic acid is a critical intermediate for producing Fluopyram, a widely used fungicide that protects crops.[10] Other derivatives are used in the synthesis of potent herbicides.[6]

Advanced Materials Science

The influence of the -CF3 group on electronic properties and molecular organization makes these acids useful in materials science. They have been incorporated into the synthesis of liquid crystals and specialty polymers, where their thermal stability and unique electronic nature are highly valued.[6][16]

Part 5: Conclusion and Future Perspectives

From Swarts' early experiments with antimony fluoride to the sophisticated trifluoromethylation reagents of the 21st century, the journey of trifluoromethylated benzoic acids mirrors the evolution of organic synthesis itself. These compounds have secured a permanent and vital role in the toolbox of chemists, particularly in the life sciences. The ongoing development of more efficient, selective, and sustainable methods for their synthesis will continue to drive innovation. As our understanding of the nuanced effects of fluorine in biological systems deepens, trifluoromethylated benzoic acids will undoubtedly remain at the forefront of designing the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to the Theoretical Studies of 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical exploration of 3-Methoxy-4-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict and analyze its structural, electronic, and spectroscopic properties. The methodologies and findings presented herein offer a robust framework for future experimental validation and application-driven research.

Introduction and Significance

This compound belongs to the class of substituted benzoic acids, which are pivotal scaffolds in the development of pharmaceuticals and functional materials. The presence of a methoxy (-OCH₃) group, a strong electron-donating group, and a trifluoromethyl (-CF₃) group, a potent electron-withdrawing group, on the same aromatic ring creates a unique electronic environment. This electronic push-pull effect can significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity and material properties. Understanding these characteristics at a molecular level is crucial for designing novel drug candidates and advanced materials. This guide employs Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate these properties.

Molecular Structure and Geometry Optimization

A foundational step in any theoretical study is the determination of the most stable three-dimensional conformation of the molecule. The geometry of this compound was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, a combination known for its accuracy in predicting molecular structures.

The optimized structure reveals a nearly planar benzoic acid backbone. The methoxy and trifluoromethyl groups introduce some steric strain, leading to slight deviations from perfect planarity. The bond lengths and angles are influenced by the electronic nature of the substituents. For instance, the C-C bonds within the aromatic ring are expected to show some degree of length alternation due to the opposing electronic effects of the substituents.

Table 1: Predicted Key Geometrical Parameters for this compound

ParameterPredicted Value (Å or °)
C-COOH Bond Length1.49 Å
C=O Bond Length1.21 Å
C-OH Bond Length1.35 Å
C-OCH₃ Bond Length1.36 Å
C-CF₃ Bond Length1.48 Å
O-C-C (ring) Angle118.5°
C-C-C (ring) Angle (avg)120.0° ± 1.5°
C-O-C Angle (methoxy)117.8°
F-C-F Angle (trifluoromethyl)107.5°

Note: These values are predictive and require experimental validation, for instance, through X-ray crystallography.

Spectroscopic Analysis: A Theoretical Perspective

Vibrational spectroscopy provides a fingerprint of a molecule, with each peak corresponding to a specific molecular motion. Theoretical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The theoretical FT-IR and Raman spectra of this compound were calculated at the B3LYP/6-311++G(d,p) level of theory. The predicted vibrational modes can be categorized as follows:

  • O-H Stretch: A broad and intense band is predicted in the high-frequency region (around 3500-3000 cm⁻¹), characteristic of the carboxylic acid hydroxyl group, likely involved in hydrogen bonding in the condensed phase.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the methyl C-H stretches of the methoxy group are predicted around 2950-2850 cm⁻¹.

  • C=O Stretch: A very strong absorption is anticipated around 1720-1680 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

  • C-C Aromatic Stretches: Several bands in the 1600-1400 cm⁻¹ region are attributed to the stretching vibrations of the benzene ring.

  • C-F Stretches: Strong absorptions in the 1350-1100 cm⁻¹ range are characteristic of the C-F stretching modes of the trifluoromethyl group.

  • C-O Stretches: The C-O stretching of the methoxy group and the carboxylic acid will appear in the 1300-1000 cm⁻¹ region.

A detailed comparison of predicted and (when available) experimental vibrational frequencies is crucial for confirming the molecular structure. A similar analysis on the closely related 3-methoxy-2,4,5-trifluorobenzoic acid has shown excellent agreement between DFT-calculated and experimental spectra, lending confidence to the predictions for the title compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts provide valuable insights for structural elucidation. The GIAO (Gauge-Independent Atomic Orbital) method is a reliable approach for predicting ¹H and ¹³C NMR spectra.

  • ¹H NMR: The proton of the carboxylic acid is expected to be the most deshielded, appearing as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons will appear in the aromatic region (δ 7-8 ppm), with their specific shifts and coupling patterns determined by the positions of the methoxy and trifluoromethyl groups. The methoxy protons will be a sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The aromatic carbons will have distinct chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The methoxy carbon will resonate around δ 55-60 ppm.

Electronic Properties and Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

  • HOMO: The HOMO is predicted to be localized primarily on the benzene ring and the oxygen atoms of the methoxy and carboxylic acid groups, indicating these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is expected to be distributed over the carboxylic acid group and the trifluoromethyl group, suggesting these are the probable sites for nucleophilic attack.

  • HOMO-LUMO Gap: A relatively small HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. The calculated energy gap for this compound will provide a quantitative measure of its reactivity. For a related trifluorinated benzoic acid, the HOMO-LUMO energy gap was found to be a key indicator of intramolecular charge transfer.[1]

HOMO_LUMO cluster_molecule This compound cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Structure [Molecular Structure] HOMO->Structure Donates Electrons (Site of Electrophilic Attack) Energy_Gap HOMO-LUMO Gap (ΔE) Indicates Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Structure->LUMO Accepts Electrons (Site of Nucleophilic Attack) Molecular_Docking_Workflow cluster_setup Preparation cluster_simulation Computation cluster_analysis Evaluation Target 1. Target Protein Selection (e.g., Enzyme, Receptor) Docking 3. Molecular Docking Simulation (Predict Binding Mode) Target->Docking Ligand 2. Ligand Preparation (this compound) Ligand->Docking Analysis 4. Analysis of Results (Binding Affinity & Interactions) Docking->Analysis

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Amide and Ester Derivatives from 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, field-proven protocols for the synthesis of novel amide and ester derivatives starting from 3-Methoxy-4-(trifluoromethyl)benzoic acid. This starting material is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl (CF3) group, which can enhance metabolic stability and binding affinity, and the methoxy (OCH3) group, which can modulate electronic properties and solubility.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for robust and efficient synthesis. We will cover standard amide bond formation using peptide coupling reagents and classical Fischer esterification, explaining the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][3] The trifluoromethyl group, in particular, is prized for its ability to increase lipophilicity, which can improve cell membrane permeability, and to block sites of metabolic degradation, thereby extending a drug's half-life.[2][4]

This compound serves as a versatile scaffold, presenting a carboxylic acid handle that is readily amenable to a variety of chemical transformations. The most common of these are the formation of amides and esters, which are prevalent functionalities in a vast number of approved pharmaceutical agents.[5] This guide provides reliable and scalable protocols for the synthesis of these two important classes of derivatives.

Chemical Properties and Safety

Before commencing any synthetic work, it is crucial to be familiar with the properties and safety requirements of the starting material.

PropertyValue
IUPAC Name This compound
CAS Number 328-79-0
Molecular Formula C9H7F3O3
Molecular Weight 220.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 168-172 °C

Safety and Handling: Substituted benzoic acids should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7][8] All manipulations should be performed in a well-ventilated fume hood.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6][8] In case of contact, rinse the affected area thoroughly with water.[6][8]

Synthesis of Amide Derivatives via EDC/HOBt Coupling

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[5] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for coupling carboxylic acids with a wide range of amines.[9][10]

Principle and Mechanism

The reaction proceeds through a multi-step mechanism. First, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack. HOBt then reacts with the O-acylisourea to form an HOBt-ester, which is less prone to racemization and side reactions.[10][11][12] Finally, the desired amine attacks the HOBt-ester to form the stable amide bond, regenerating HOBt in the process.[11][12][13]

General Protocol for Amide Synthesis

This protocol is a general guideline and can be adapted for various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., benzylamine) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture for 5 minutes at room temperature.

  • Initiation: Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Example Synthesis and Data: A Small Amide Library

The following table summarizes the results for the synthesis of a small library of amide derivatives using the general protocol described above.

AmineProduct NameYield (%)¹H NMR
BenzylamineN-benzyl-3-methoxy-4-(trifluoromethyl)benzamide92Consistent with structure
Aniline3-methoxy-N-phenyl-4-(trifluoromethyl)benzamide85Consistent with structure
Morpholine(3-methoxy-4-(trifluoromethyl)phenyl)(morpholino)methanone95Consistent with structure

Workflow Diagram: Amide Synthesis

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Anhydrous Solvent add_reagents Add Amine, HOBt, DIPEA start->add_reagents add_edc Add EDC add_reagents->add_edc stir Stir at RT (12-24h) add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with DCM monitor->dilute wash Wash (NaHCO3, Brine) dilute->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify end end purify->end Final Product Ester_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Excess Alcohol add_catalyst Add Catalytic H2SO4 start->add_catalyst reflux Reflux (4-8h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor concentrate Remove Excess Alcohol monitor->concentrate extract Extract with Ether/EtOAc concentrate->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify end end purify->end Final Product

References

The Strategic deployment of 3-Methoxy-4-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of available scaffolds, 3-Methoxy-4-(trifluoromethyl)benzoic acid has emerged as a particularly valuable starting material. Its unique substitution pattern—a methoxy group providing a hydrogen bond acceptor and a lipophilic, metabolically stable trifluoromethyl group—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth exploration of the applications of this versatile reagent, complete with detailed experimental protocols and expert insights to facilitate its effective use in drug development programs.

Physicochemical Properties and Strategic Design Considerations

The judicious application of this compound in drug design is underpinned by its distinct electronic and steric properties. The trifluoromethyl group, a bioisostere for chlorine, is a strong electron-withdrawing group that can significantly impact the pKa of the carboxylic acid and influence the overall electronic nature of the molecule. This modification can enhance metabolic stability by blocking potential sites of oxidation. The methoxy group, on the other hand, can participate in crucial hydrogen bond interactions with biological targets.

A summary of the key physicochemical properties of this compound and related analogs is presented in Table 1. These parameters are crucial for computational modeling and for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)
This compound C₉H₇F₃O₃220.152.3 [1]
3-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.122.6[2]
4-Methoxybenzoic acidC₈H₈O₃152.151.6
2-[4-(4-Methoxyphenoxy)-3-(trifluoromethyl)anilino]benzoic acidC₂₁H₁₆F₃NO₄403.356.8[3]

Note: XlogP is a computed measure of lipophilicity, a key factor in predicting a drug's membrane permeability and overall bioavailability.

Core Applications in Medicinal Chemistry

The structural motifs present in this compound make it an ideal starting point for the synthesis of a diverse range of bioactive molecules. Its application spans several therapeutic areas, primarily driven by the ability to readily form amides and esters, thus serving as a versatile scaffold for library synthesis and lead optimization.

Synthesis of Novel Kinase Inhibitors

Numerous kinase inhibitors feature substituted benzamide moieties as key pharmacophores that interact with the hinge region of the kinase domain. The methoxy and trifluoromethyl groups of the title compound can be strategically employed to optimize binding affinity and selectivity. For instance, the synthesis of Bosutinib, a Src/Abl kinase inhibitor, starts from the closely related 3-methoxy-4-hydroxybenzoic acid, highlighting the utility of this substitution pattern in this class of drugs[4].

Development of Anti-Inflammatory and Anti-Fibrotic Agents

A derivative of the core scaffold, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has demonstrated inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition, a key process in fibrosis[5]. This suggests that amides and esters derived from this compound could be explored for their potential as anti-inflammatory and anti-fibrotic agents.

Probes for Structure-Activity Relationship (SAR) Studies

The defined stereoelectronic properties of this compound make it an excellent tool for probing structure-activity relationships. By systematically replacing other substituted benzoic acids with this scaffold, researchers can dissect the contributions of lipophilicity, hydrogen bonding, and electronic effects to the overall biological activity of a molecule series.

Experimental Protocols: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for a variety of coupling reactions. Below are detailed, field-proven protocols for the synthesis of amides from this starting material.

Standard Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This is a widely used and reliable method for the formation of amide bonds. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) minimizes side reactions and racemization.

Diagram 1: General Workflow for EDC/HOBt Mediated Amide Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A This compound + Amine + HOBt in Anhydrous DCM B Cool to 0°C A->B C Add DIPEA and EDC·HCl B->C D Stir at room temperature for 12-24h C->D E Monitor reaction progress (TLC/LC-MS) D->E F Aqueous Work-up E->F G Dry organic layer and concentrate F->G H Purify by flash column chromatography G->H G cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up & Purification A This compound in Anhydrous DCM B Add Cyanuric Fluoride at 0°C A->B C Stir at room temperature B->C D Add Amine and Base (e.g., DIPEA) C->D E Heat reaction mixture (e.g., 40-60°C) D->E F Monitor reaction progress (TLC/LC-MS) E->F G Aqueous Work-up F->G H Dry organic layer and concentrate G->H I Purify by flash column chromatography H->I

References

Application Notes & Protocols: 3-Methoxy-4-(trifluoromethyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug development. 3-Methoxy-4-(trifluoromethyl)benzoic acid emerges as a high-value building block, embodying the chemical functionalities that are highly sought after for crafting novel therapeutic agents. The presence of a trifluoromethyl (-CF3) group, a renowned bioisostere, alongside a methoxy (-OCH3) and a carboxylic acid (-COOH) moiety on a benzene ring, provides a unique combination of lipophilicity, metabolic stability, and versatile reactivity. This guide delves into the nuanced applications of this scaffold, offering both a conceptual framework and practical protocols for its utilization in drug discovery programs targeting a spectrum of diseases, from cancer to inflammatory conditions and infectious diseases.

The Scientific Rationale: Why this compound is a Privileged Scaffold

The trifluoromethyl group is a key feature that imparts desirable pharmacological properties to drug candidates. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1][2] The strategic placement of the -CF3 group at the 4-position and a methoxy group at the 3-position of the benzoic acid creates a distinct electronic and steric profile, offering medicinal chemists a powerful tool for lead optimization.

The carboxylic acid group serves as a versatile chemical handle for various synthetic modifications, such as the formation of amides, esters, and other bioisosteric replacements. This allows for the exploration of a vast chemical space to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Therapeutic Applications & Biological Targets

While direct clinical applications of this compound are not yet established, the utility of this scaffold can be inferred from the activities of structurally similar compounds.

Kinase Inhibition in Oncology

The benzamide moiety is a common feature in many kinase inhibitors. For instance, derivatives of 3-methoxy-N-phenylbenzamide have been synthesized and identified as inhibitors of c-MET, a receptor tyrosine kinase implicated in various human cancers.[3] The 3-methoxy-4-(trifluoromethyl)phenyl scaffold can be similarly employed to generate novel kinase inhibitors.

Anti-inflammatory Agents

Benzoic acid derivatives, particularly those with fluorine-containing substituents, are widely used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural motifs present in this compound make it a promising starting point for the development of novel anti-inflammatory agents, potentially targeting enzymes like cyclooxygenases (COX) or acting as antagonists for inflammatory receptors like the prostaglandin E2 subtype 4 (EP4) receptor.[5]

Antifibrotic Therapies

A structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has demonstrated efficacy in preclinical models of pulmonary fibrosis by inhibiting the TGF-β1-induced epithelial-mesenchymal transition (EMT).[6] This suggests that derivatives of this compound could be explored for their potential to modulate the TGF-β/Smad signaling pathway, a key driver of fibrosis in various organs.

Antimicrobial Agents

Pyrazole derivatives incorporating a trifluoromethyl phenyl group have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] This highlights the potential of the this compound scaffold in the design of novel antibiotics.

Experimental Protocols & Methodologies

The following protocols are provided as a guide for the synthesis and application of derivatives of this compound.

General Synthesis of Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound, a common step in the development of kinase inhibitors and other bioactive molecules.

Protocol 1: Amide Coupling

  • Acid Chloride Formation: To a solution of this compound (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, add a few drops of dimethylformamide (DMF). Slowly add oxalyl chloride (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1.5 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: In a separate flask, dissolve the desired aniline derivative (1 mmol) in anhydrous THF (10 mL).

  • Coupling Reaction: Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C. Let the reaction stir at room temperature for 3 hours.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide derivative.[3]

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be a crucial step for prodrug strategies or for further synthetic manipulations.

Protocol 2: Fischer Esterification

  • Reaction Setup: Dissolve this compound (1 mmol) in methanol (20 mL).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Visualizing Pathways and Workflows

The TGF-β/Smad Signaling Pathway: A Potential Target

The TGF-β/Smad pathway is a critical regulator of cellular processes and a key player in fibrosis.[6] Inhibiting this pathway is a promising strategy for developing antifibrotic drugs.

TGFB_Smad_Pathway TGFB TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Binding & Activation Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation Gene Target Gene Expression (e.g., α-SMA, Collagen) Nucleus->Gene Inhibitor 3-Methoxy-4-(trifluoromethyl) benzoic acid Derivative Inhibitor->Receptor Inhibition

Caption: Potential inhibition of the TGF-β/Smad signaling pathway.

General Synthetic Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound as a starting material in a drug discovery campaign.

Synthetic_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., Acid Chloride) Start->Activation Coupling Amide/Ester Coupling with Diverse Building Blocks Activation->Coupling Library Library of Derivatives Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A generalized workflow for drug discovery.

Data Summary

The utility of fluorinated benzoic acid derivatives is underscored by their prevalence in various stages of drug discovery. The following table summarizes the potential applications and associated biological targets for scaffolds related to this compound.

Scaffold/Derivative Class Potential Therapeutic Area Potential Biological Target(s) Reference
3-methoxy-N-phenylbenzamidesOncologyc-MET[3]
Fluorinated benzoic acidsInflammationCOX, Prostaglandin Receptors[4][5]
Substituted benzoic acidsFibrosisTGF-β/Smad Pathway[6]
Pyrazole-trifluoromethylphenylsInfectious DiseaseBacterial Growth Pathways[7]

Conclusion

This compound represents a strategically designed scaffold with significant potential in modern drug discovery. Its unique combination of functional groups offers a robust platform for the synthesis of diverse compound libraries with favorable pharmacological properties. The insights and protocols provided in this guide are intended to empower researchers to leverage this versatile building block in their quest for novel and effective therapeutics. As our understanding of disease biology deepens, the creative application of such privileged scaffolds will undoubtedly continue to drive innovation in medicine.

References

Application Note: Comprehensive Analytical Characterization of 3-Methoxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with protocols for the comprehensive analytical characterization of 3-Methoxy-4-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical synthesis. The methodologies outlined herein are designed to ensure the identity, purity, and stability of the compound, employing a multi-technique approach. This note covers spectroscopic methods (NMR, FT-IR, MS), chromatography (HPLC, GC), and thermal analysis (DSC, TGA), offering field-proven insights into experimental design and data interpretation.

Introduction

This compound is an aromatic carboxylic acid derivative. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in the synthesis of complex organic molecules. Given its role in the development of active pharmaceutical ingredients (APIs) and other high-value chemicals, rigorous analytical characterization is paramount to ensure quality, safety, and efficacy. This guide provides a suite of robust analytical methods to confirm the structural integrity and purity profile of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₉H₇F₃O₃PubChem[1]
Molecular Weight 220.15 g/mol PubChem[1]
Appearance White to off-white solid/powder---
Melting Point 169-171 °CChemicalBook[2]
Boiling Point ~290 °C (Predicted)ChemicalBook[2]
Solubility Soluble in methanol and other organic solvents like DMSO.ChemicalBook[2]
pKa ~3.7 (Estimated based on similar structures)---

Note: The pKa is estimated based on the value for 3-(trifluoromethyl)benzoic acid, which is approximately 3.69, and the slight electron-donating effect of the methoxy group.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for carboxylic acids as it readily solubilizes the compound and allows for the observation of the acidic proton.[4] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially in the aromatic region.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

  • Data Interpretation (Expected Chemical Shifts):

    • ¹H NMR (DMSO-d₆, 400 MHz):

      • ~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

      • ~7.8-7.6 ppm (m, 3H): Aromatic protons. The specific splitting patterns (e.g., doublet, doublet of doublets) will depend on the coupling constants between the aromatic protons.

      • ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • ¹³C NMR (DMSO-d₆, 101 MHz):

      • ~166 ppm: Carboxylic acid carbon (C=O).

      • ~155-160 ppm: Aromatic carbon attached to the methoxy group.

      • ~135-120 ppm: Other aromatic carbons, including the carbon attached to the CF₃ group (which will appear as a quartet due to C-F coupling).

      • ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃).

      • ~56 ppm: Methoxy carbon (-OCH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Causality in Experimental Choices: The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Protocol: FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation (Expected Absorption Bands):

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1300-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

    • ~1250, 1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion ([M-H]⁻ or [M+H]⁺).[5] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, provides highly accurate mass measurements, enabling the determination of the elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Acquisition (Negative Ion Mode):

    • Infuse the sample solution directly or via a short chromatographic run.

    • Operate the ESI source in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Acquire data over a mass range of m/z 50-500.

  • Data Interpretation:

    • Expected Exact Mass: The primary ion observed will be the deprotonated molecule, [C₉H₆F₃O₃]⁻, with a calculated exact mass of 219.0274.[1][6]

    • Fragmentation: Tandem MS (MS/MS) can be performed on the [M-H]⁻ ion to observe characteristic fragments, such as the loss of CO₂ (44 Da) or H₂O (18 Da).

Chromatographic Analysis

Chromatographic methods are the gold standard for assessing the purity of chemical compounds and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity determination and assay of this compound due to its non-volatile and polar nature.

Causality in Experimental Choices: A reversed-phase C18 column is chosen due to the moderate polarity of the analyte. An acidic mobile phase (e.g., containing trifluoroacetic acid or formic acid) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[7] UV detection is suitable as the aromatic ring provides strong chromophores.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 272 nm (based on UV absorbance maxima of similar compounds).[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile/water at 1.0 mg/mL.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Method Parameters
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN
Flow Rate 1.0 mL/min
Detector UV at 272 nm
Gas Chromatography (GC)

Direct GC analysis of carboxylic acids is challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape.[9] Therefore, derivatization is required to convert the carboxylic acid into a more volatile ester.

Causality in Experimental Choices: Derivatization to the methyl ester using an agent like trimethylsilyl diazomethane (TMS-diazomethane) or by Fischer esterification is a common and effective strategy.[10] This increases volatility and improves chromatographic performance. A mid-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the derivatized analyte from potential impurities.

Protocol: GC-MS Analysis after Derivatization

  • Derivatization (Methylation):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent mixture (e.g., methanol/toluene).

    • Add a derivatizing agent such as TMS-diazomethane dropwise until a persistent yellow color is observed.

    • Allow the reaction to proceed for 15-20 minutes.

    • Quench any excess reagent with a few drops of acetic acid.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization at 70 eV).

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of this compound by its retention time and mass spectrum. The molecular ion (m/z 234) and characteristic fragments should be present.

    • Assess purity by comparing the peak area of the derivatized product to other peaks in the chromatogram.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, thermal stability, and decomposition profile.[11][12]

Causality in Experimental Choices: DSC is ideal for accurately determining the melting point and assessing the crystalline purity of the compound. A sharp melting endotherm is indicative of a highly pure crystalline substance.[13] TGA is used to determine the temperature at which the compound starts to decompose, providing a measure of its thermal stability.

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: A calibrated DSC and TGA instrument.

  • DSC Conditions:

    • Temperature Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm. The melting point should be sharp and consistent with the literature value (169-171 °C).[2]

    • TGA: Determine the onset temperature of decomposition, indicated by a significant weight loss. The compound is expected to be stable up to its boiling point.

Workflow Visualization

The following diagram illustrates a comprehensive workflow for the characterization of this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity & Stability Assessment Sample Sample of This compound PhysChem Physicochemical Properties Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS) Sample->MS StructureConfirm Structure Confirmed NMR->StructureConfirm FTIR->StructureConfirm MS->StructureConfirm HPLC HPLC-UV (Purity Assay) StructureConfirm->HPLC GC GC-MS (After Derivatization) StructureConfirm->GC Thermal Thermal Analysis (DSC/TGA) StructureConfirm->Thermal FinalReport Final Certificate of Analysis HPLC->FinalReport GC->FinalReport Thermal->FinalReport

Caption: Workflow for the complete analytical characterization.

References

Application Notes and Protocols for the Purification of 3-Methoxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Introduction

3-Methoxy-4-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The purity of this reagent is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and biological activity of the final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound, ensuring a high degree of purity for downstream applications.

The protocols outlined herein are designed to be robust and adaptable, addressing common impurities that may arise during synthesis. We will delve into the principles behind each purification technique, offering a rationale for procedural steps to empower the user to optimize these methods for their specific needs.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₇F₃O₃PubChem
Molecular Weight 220.15 g/mol PubChem
Melting Point 209-211 °CThermo Fisher Scientific
Appearance White to off-white solidGeneral knowledge
pKa ~3-4 (estimated)General knowledge

Predicted Solubility Profile:

Based on its structure—a moderately polar carboxylic acid with a lipophilic trifluoromethyl group and a polar methoxy group—the following solubility trends are anticipated:

  • High Solubility: Methanol, Ethanol, Acetone, Ethyl Acetate

  • Moderate Solubility: Toluene, Dichloromethane

  • Low Solubility: Hexane, Water (at room temperature)

Potential Impurities:

The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Byproducts: Positional isomers formed during aromatic substitution reactions.

  • Reaction Intermediates: Incompletely reacted intermediates.

  • Reagents and Solvents: Residual reagents and solvents from the reaction and work-up.

A representative synthesis of a similar compound, 3-methoxy-2,4,5-trifluorobenzoic acid, involves the reaction of a tetrafluorophthalimide derivative, suggesting that related amide or phthalamic acid derivatives could be potential impurities[1].

Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present. The following sections detail the most effective techniques for purifying this compound.

Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable for routine purification where impurities have significantly different solubility profiles from the target compound.

Workflow for Single-Solvent Recrystallization

cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve A->B Heat to boiling C Filter hot solution to remove insoluble impurities B->C If insoluble impurities are present D Allow filtrate to cool slowly to room temperature B->D If no insoluble impurities C->D E Cool in an ice bath to maximize crystal formation D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of cold solvent F->G H Dry crystals under vacuum G->H cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation A Dissolve crude solid in a minimal amount of a 'good' solvent (hot) B Add a 'poor' solvent dropwise until turbidity persists A->B C Reheat to obtain a clear solution B->C D Allow the solution to cool slowly to room temperature C->D E Cool in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with a mixture of the two solvents (cold) F->G H Dry under vacuum G->H cluster_preparation Column Preparation cluster_loading Sample Loading cluster_elution Elution cluster_analysis Analysis and Isolation A Pack column with silica gel slurry B Equilibrate column with eluent A->B D Load sample onto the column B->D C Dissolve crude sample in minimal solvent C->D E Elute with a suitable solvent system F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent to obtain pure compound H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields, minimize impurities, and streamline your workflow.

Overview of Synthetic Strategy

This compound is a valuable intermediate in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic and lipophilic properties.[1] A common and reliable method for its preparation involves the oxidation of a more readily available precursor, such as 3-methoxy-4-(trifluoromethyl)toluene. This guide will focus on troubleshooting this critical oxidation step and the subsequent purification.

General Reaction Scheme:

The core transformation is the oxidation of the benzylic methyl group to a carboxylic acid. This is typically achieved using strong oxidizing agents.

Caption: General oxidation route to the target compound.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the oxidation and workup procedures.

Problem 1: Low or No Product Yield

A low yield is the most common issue. Systematically investigating the potential causes is key to resolving the problem.

Potential Cause Troubleshooting Steps & Scientific Rationale Expected Outcome
Inactive Oxidizing Agent Verify Reagent Activity: Strong oxidizing agents like potassium permanganate (KMnO₄) can decompose over time if not stored properly. Use a fresh bottle or test the reagent on a standard substrate (e.g., toluene). The vibrant purple color of KMnO₄ should be present; a brownish tint indicates the presence of MnO₂ and decomposition.Use of a potent, active oxidant ensures the reaction proceeds as expected.
Insufficient Reaction Temperature Optimize Temperature: The oxidation of an electron-deficient methyl group (due to the adjacent -CF₃ group) requires significant energy input. The reaction is often run at reflux. Monitor the reaction progress by TLC or GC-MS to ensure it is not stalling. If the reaction is sluggish, ensure the reflux temperature is being reached and maintained.Complete consumption of starting material and improved conversion to the product.
Poor Solubility of Starting Material Use a Co-solvent System: The starting toluene derivative is nonpolar, while the oxidant (like KMnO₄) is often used in an aqueous solution. This biphasic system can lead to slow reaction rates. Adding a co-solvent like pyridine or acetic acid, or using a phase-transfer catalyst, can improve solubility and accelerate the reaction.[2]A homogenous or efficiently mixed reaction medium leads to a faster, more complete reaction.
Premature Product Precipitation Maintain Basic pH during Reaction: The reaction should be run under basic or neutral conditions. The carboxylic acid product exists as a water-soluble carboxylate salt (e.g., potassium salt). If the solution becomes acidic, the final acid product can precipitate, potentially coating the unreacted starting material and halting the reaction.The product remains in solution as a salt, allowing the reaction to proceed to completion.
Losses During Workup Optimize Acidification & Extraction: The product is isolated by acidifying the aqueous solution to a pH of approximately 2-3, which protonates the carboxylate and causes the acid to precipitate.[3] Ensure the pH is low enough for complete precipitation. Cool the mixture in an ice bath before filtration to minimize the product's solubility in water.Maximized recovery of the solid product from the aqueous phase.
Problem 2: Incomplete Reaction (Significant Starting Material Remains)

Even with some product formation, the reaction may stall.

Potential Cause Troubleshooting Steps & Scientific Rationale Expected Outcome
Incorrect Stoichiometry Recalculate and Add More Oxidant: The oxidation of a methyl group to a carboxylic acid is a multi-electron process. Ensure at least the stoichiometric amount of oxidant is used, and often a slight excess (1.1-1.5 equivalents) is beneficial. If the reaction stalls, more oxidant can be added in portions.Driving the reaction to completion by ensuring the limiting reagent is the starting material, not the oxidant.
Reaction Time Too Short Monitor and Extend Reaction Time: These oxidations can be slow. Do not assume a standard reaction time. Use TLC or GC-MS to track the disappearance of the starting material. Continue heating until the starting material is consumed.A fully completed reaction with minimal unreacted starting material.
Two-Phase Reaction Limitations Improve Agitation: For biphasic reactions, the rate can be limited by the interface between the two phases. Ensure vigorous stirring to maximize the surface area and facilitate interaction between the substrate and the oxidant.[4]Increased reaction rate and improved overall conversion.
Problem 3: Formation of Impurities and Side Products

The presence of impurities complicates purification and reduces the final yield.

Potential Cause Troubleshooting Steps & Scientific Rationale Expected Outcome
Over-oxidation / Ring Cleavage Control Reaction Conditions: While the trifluoromethyl group deactivates the ring, harsh conditions (very high temperatures or a large excess of a powerful oxidant) can potentially lead to aromatic ring cleavage. Avoid excessive heating and use only a moderate excess of the oxidizing agent.Minimized formation of degradation byproducts, leading to a cleaner crude product.
Incomplete Oxidation Ensure Full Conversion: The presence of intermediate oxidation products like the corresponding alcohol or aldehyde can occur if the reaction is not driven to completion. These can be difficult to separate from the final product. Ensure sufficient oxidant and reaction time are used.A crude product consisting primarily of the desired carboxylic acid and unreacted starting material, which is easier to purify.
Contamination from Reagents Purify Starting Material: The purity of the starting 3-methoxy-4-(trifluoromethyl)toluene is crucial. Impurities in the starting material will likely be carried through the reaction and complicate purification. Purify the starting material by distillation if necessary.A higher purity final product and a more predictable reaction outcome.

Process Workflow and Troubleshooting Logic

The following diagram outlines a logical workflow for the synthesis and a decision tree for troubleshooting common issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Decision Tree process_node process_node decision_node decision_node solution_node solution_node A 1. Reaction Setup (Substrate, Oxidant, Solvent) B 2. Oxidation Reaction (Heat to Reflux, Monitor) A->B C 3. Quench & Filter (Remove MnO₂ if applicable) B->C D 4. Acidification & Isolation (Acidify to pH 2-3, Filter) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, MS, MP) E->F Start Analyze Crude Product Q1 Low Yield? Start->Q1 Q2 Starting Material (SM) Present? Q1->Q2 Yes S3 Purification Issue: - Insoluble Impurities - Byproducts Formed Q1->S3 No S1 Check Workup: - Acidification pH - Extraction Efficiency - Premature Precipitation Q2->S1 No S2 Check Reaction: - Oxidant Activity - Stoichiometry - Temperature & Time Q2->S2 Yes

Caption: Synthesis workflow and troubleshooting decision logic.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for converting the methyl group to a carboxylic acid in this specific molecule? A1: Potassium permanganate (KMnO₄) is a classic, cost-effective, and powerful choice for this transformation. It works well but can require high temperatures and long reaction times, and the manganese dioxide (MnO₂) byproduct must be filtered off. Other options include Jones reagent (CrO₃ in acetone/sulfuric acid) or catalytic methods like ruthenium(III) chloride with sodium periodate, which can sometimes be performed under milder conditions. The choice depends on scale, available equipment, and tolerance for metal waste.

Q2: How do I effectively remove the manganese dioxide (MnO₂) byproduct from a KMnO₄ reaction? A2: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the hot reaction mixture should be filtered to remove the brown MnO₂ precipitate. Filtering while hot is crucial because the desired product (as its potassium salt) is soluble in the hot aqueous solution. A pad of Celite (diatomaceous earth) can aid in filtering the fine MnO₂ particles. After filtration, the clear filtrate is cooled and then acidified to precipitate the final product.

Q3: My final product is an off-white or yellowish powder. How can I improve its purity and color? A3: The most common method for purifying the crude acid is recrystallization. A suitable solvent system might be ethanol/water or acetic acid/water. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. If color persists, you can add a small amount of activated charcoal to the hot solution before filtering it (hot filtration) and then allowing the filtrate to crystallize.

Q4: What are the key safety considerations for this synthesis? A4: Strong oxidizing agents must be handled with care.

  • KMnO₄ and CrO₃ are powerful oxidizers and should not be mixed directly with flammable organic solvents in high concentrations.

  • The reaction can be exothermic, especially at a large scale. Ensure adequate cooling is available.

  • Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q5: Can I use a Grignard reaction to synthesize this compound? A5: Yes, a Grignard-based route is a viable alternative. This would typically involve forming the Grignard reagent from a corresponding aryl bromide, such as 4-bromo-2-methoxy-1-(trifluoromethyl)benzene, and then quenching it with carbon dioxide (CO₂). This method avoids the use of strong oxidants but requires strictly anhydrous conditions for the Grignard formation.[4]

Detailed Experimental Protocol (Example)

This protocol is a representative example for the oxidation of 3-methoxy-4-(trifluoromethyl)toluene using potassium permanganate.

Materials:

  • 3-methoxy-4-(trifluoromethyl)toluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-methoxy-4-(trifluoromethyl)toluene (1.0 eq) and a solution of NaOH (1.1 eq) in water.

  • Addition of Oxidant: While stirring vigorously, heat the mixture to 80-90 °C. Add KMnO₄ (3.0 eq) portion-wise over 1-2 hours, ensuring the temperature does not exceed 100 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux. The purple color of the permanganate will gradually be replaced by a brown precipitate of MnO₂. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup - Filtration: While the reaction mixture is still hot, filter it through a pad of Celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Workup - Precipitation: Combine the filtrate and washings, cool the clear solution in an ice bath, and slowly add concentrated HCl with stirring until the pH is ~2. A white precipitate of this compound will form.

  • Isolation: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a generous amount of cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the final product under vacuum.

References

Troubleshooting guide for 3-Methoxy-4-(trifluoromethyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 3-Methoxy-4-(trifluoromethyl)benzoic acid reactions.

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights into the common reactions and potential challenges encountered when using this versatile reagent. The unique electronic properties of this molecule—stemming from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group—necessitate a nuanced approach to reaction design and troubleshooting.

Compound Profile & Reactivity Overview

This compound (CAS No. 223598-09-5) is a substituted benzoic acid featuring two electronically opposing groups.[1]

  • Trifluoromethyl Group (-CF3): As a powerful electron-withdrawing group, it significantly increases the acidity of the carboxylic acid proton compared to benzoic acid itself. This facilitates deprotonation but can also impact the reactivity of activated intermediates.

  • Methoxy Group (-OCH3): As an electron-donating group, it influences the aromatic ring's electron density, though its effect is largely overshadowed by the potent -CF3 group.

This electronic push-pull system makes the carboxyl group particularly amenable to activation for nucleophilic acyl substitution, forming the basis of its utility in synthesizing amides, esters, and other derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Bond Formation (Coupling Reactions)

Amide coupling is one of the most frequent applications for this acid. However, achieving high yields and purity can be challenging.

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the primary causes?

Low yields in amide coupling reactions are common and can be traced back to several key factors. The primary issues often involve inadequate carboxylic acid activation, poor nucleophilicity of the amine, steric hindrance, or the presence of moisture.[2]

Troubleshooting Workflow for Low Amide Coupling Yield

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

Detailed Causes & Solutions:

  • Moisture Contamination: Carbodiimide-activated intermediates (O-acylisourea) and active esters (HOBt/HOAt esters) are highly susceptible to hydrolysis. The presence of water, even in trace amounts from solvents or reagents (e.g., HOBt hydrate), can revert the activated acid to the starting material, halting the reaction.[3]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM). Dry reagents that may be hygroscopic, such as EDC·HCl, under vacuum.[3] Consider adding molecular sieves to the reaction vessel.

  • Inefficient Carboxylic Acid Activation: The strong electron-withdrawing -CF3 group enhances the acidity but can make the corresponding carboxylate a less effective nucleophile for attacking the coupling reagent (e.g., EDC).

    • Solution: Switch to a more potent coupling reagent. While EDC/HOBt is a common choice, phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salts are generally more effective, especially for challenging couplings.[4] HATU is particularly robust for electron-deficient systems.[2]

  • Weakly Nucleophilic Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its attack on the activated ester intermediate will be slow.[4]

    • Solution: Increase the reaction temperature (e.g., to 40-50 °C) after the initial activation step. Extend the reaction time and monitor by TLC or LC-MS. For extremely difficult cases, converting the carboxylic acid to the more reactive acid chloride may be necessary (see Section 2).

  • Incorrect Base or Stoichiometry: An appropriate, non-nucleophilic base is crucial to neutralize acids formed during the reaction and to deprotonate the amine salt without competing in the reaction.

    • Solution: Use a hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid pyridine or triethylamine if side reactions are observed. Ensure at least 2.0 equivalents of base are used when starting from an amine salt.

Q2: I'm seeing multiple spots on my TLC plate after an EDC/HOBt coupling reaction. What are the likely side products?

The most common byproducts are the N-acylurea and the unreacted starting acid.

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, especially if the subsequent reaction with HOBt or the amine is slow.

  • Unreacted Starting Material: This is often the most prominent spot if the reaction has failed due to any of the reasons listed in Q1.

  • DIPEA/Byproduct Contamination: Excess base and the urea byproduct from the coupling reagent (e.g., DCU from DCC, EDU from EDC) can also appear on the TLC.[5]

Mechanism Highlighting Potential Failure Points

Amide_Coupling_Mechanism RCOOH R-COOH (3-Methoxy-4-(CF₃)benzoic acid) Intermediate1 O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate1 + EDC EDC EDC HOBt HOBt Amine R'-NH₂ Side_Product1 N-Acylurea (Side Product) Intermediate1->Side_Product1 Rearrangement (Slow Amine Attack) Side_Product2 Hydrolysis to R-COOH Intermediate1->Side_Product2 H₂O Attack Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 + HOBt Product Amide (Desired Product) Intermediate2->Product + R'-NH₂ EDU EDU (Byproduct)

Caption: EDC/HOBt coupling mechanism showing key intermediates and side reactions.

Q3: How should I work up and purify my amide product?

A standard aqueous workup is usually effective.

  • Quench: If using DMF, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash: Perform sequential washes with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt.[6] Finally, wash with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or DCM/Methanol is typically effective.

Reagent CombinationProsConsTypical Solvents
EDC / HOBt Cost-effective; water-soluble byproduct (EDU) is easily removed.[7]Slower; sensitive to moisture; risk of N-acylurea side product.[3]DMF, DCM, MeCN
HATU / DIPEA Very fast and efficient, especially for difficult couplings; low racemization.[2]More expensive; byproducts can complicate purification.DMF, NMP
SOCl₂ or (COCl)₂ Forms highly reactive acid chloride; drives difficult reactions to completion.[8]Harsh conditions; generates HCl; requires anhydrous technique; safety concerns.[9]DCM, Toluene (neat for SOCl₂)
Table 1. Comparison of common coupling strategies for amide bond formation.
Section 2: Acid Chloride Formation

For unreactive amines, converting the carboxylic acid to its corresponding acyl chloride is a powerful strategy.

Q1: I am trying to make the acid chloride of this compound using oxalyl chloride/DMF, but the reaction is incomplete and forms an anhydride. What's going wrong?

This is a common issue, particularly with electron-rich or sterically hindered benzoic acids.

  • Insufficient Activation: The Vilsmeier salt, formed from DMF and oxalyl chloride, is the true activating species. If catalytic DMF is consumed or insufficient, the reaction can stall.[10]

  • Anhydride Formation: Two molecules of the carboxylic acid can react with the activated intermediate (or one molecule can react with the newly formed acid chloride) to produce the symmetric anhydride. This is often observed when the subsequent conversion to the acid chloride is slow.[11]

  • Moisture: Acid chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid upon exposure to ambient air or wet solvents.[9]

Solutions & Protocol:

  • Use Thionyl Chloride (SOCl₂): For a more robust conversion, thionyl chloride is often more effective than oxalyl chloride. It can be used neat or with a solvent like toluene.[8][12]

  • Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried. Use freshly distilled solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

Protocol 1: Acid Chloride Formation with Thionyl Chloride

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-5.0 eq) either neat or in a high-boiling solvent like toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After completion, remove the excess SOCl₂ and solvent by distillation or careful rotary evaporation (use a trap to capture the corrosive vapors).

  • The resulting crude acid chloride is often used immediately in the next step without further purification.[9]

Section 3: Esterification Reactions

Q1: My Fischer esterification of this compound is giving low conversion. How can I improve the yield?

Fischer esterification is an equilibrium-limited reaction. The strong electron-withdrawing nature of the -CF3 group deactivates the carbonyl carbon towards nucleophilic attack, making the reaction inherently slower than for electron-rich benzoic acids.

  • Equilibrium: Water is produced as a byproduct. According to Le Châtelier's principle, its presence will shift the equilibrium back towards the starting materials.

  • Deactivated Substrate: The -CF3 group reduces the electrophilicity of the carbonyl carbon, slowing the rate of reaction.

Solutions & Protocol:

  • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

  • Use Excess Alcohol: Use the alcohol reactant as the solvent to drive the equilibrium towards the product.[6]

  • Increase Catalyst Loading/Temperature: A stronger acid catalyst or higher temperatures can help overcome the activation energy barrier. Microwave-assisted synthesis can also significantly reduce reaction times.[13]

Protocol 2: Fischer Esterification

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 3-5 mol%) to the solution.[6]

  • Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted starting material, followed by a brine wash.[6]

  • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Safety & Handling

As a laboratory chemical, this compound and its reagents require careful handling.

Q: What are the primary safety precautions for handling this compound and its common reagents?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]

  • Ventilation: Handle the solid compound and prepare all reactions in a well-ventilated chemical fume hood.

  • Hazards of the Acid: The compound itself may cause skin and serious eye irritation.[14] Avoid creating and inhaling dust. Wash hands thoroughly after handling.

  • Reagent Hazards:

    • Coupling Reagents (EDC, HATU): Can be sensitizers and irritants.

    • Thionyl Chloride / Oxalyl Chloride: These are highly toxic, corrosive, and react violently with water. Handle with extreme caution in a fume hood.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]

    • Inhalation: Move the person to fresh air.[16]

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate. This document provides full editorial control to present the most logical and scientifically sound guidance based on established chemical principles and field-proven insights.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield and purity. This guide will explore the two most common synthetic pathways—the Grignard reaction of a halogenated precursor and the hydrolysis of a nitrile intermediate—providing detailed protocols, troubleshooting for common issues, and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis via Grignard Reaction and Carboxylation

This pathway involves the formation of a Grignard reagent from an appropriately substituted aryl halide, followed by carboxylation with carbon dioxide. The typical precursor for this route is 4-bromo-2-methoxybenzotrifluoride.

Experimental Protocol: Grignard Reaction

A general procedure for the synthesis of substituted benzoic acids via a Grignard reaction is as follows[1]:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Grignard Reagent Formation: In the dropping funnel, place a solution of 4-bromo-2-methoxybenzotrifluoride (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle reflux is observed. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture to 0°C in an ice bath. Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard solution. A viscous slurry will form.[2] Continue stirring until all the dry ice has sublimed.

  • Workup: Slowly quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[1] This will protonate the carboxylate salt and dissolve any unreacted magnesium.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3] Further purification can be achieved by recrystallization.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Reaction fails to initiate. 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Electron-withdrawing effect of the -CF3 group.1. Ensure Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water. All glassware must be rigorously flame-dried under vacuum or in an oven and assembled hot under a stream of inert gas. Use freshly distilled, anhydrous solvents. 2. Activate Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activation can be achieved by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by gently heating the flask with a heat gun.[4] 3. Facilitate Initiation: The electron-withdrawing trifluoromethyl group can make the aryl bromide less reactive.[5] Adding a small amount of pre-formed Grignard reagent or using a more reactive magnesium source (e.g., Rieke magnesium) can help initiate the reaction.
Low yield of the desired benzoic acid. 1. Incomplete Grignard formation. 2. Wurtz coupling side reaction. 3. Inefficient carboxylation. 4. Hydrolysis of the Grignard reagent.1. Monitor Grignard Formation: Use TLC or GC to monitor the disappearance of the starting aryl bromide. If the reaction stalls, gentle heating may be required. 2. Minimize Wurtz Coupling: This side reaction, leading to the formation of a biphenyl impurity, can be minimized by slow, controlled addition of the aryl bromide to the magnesium suspension. This keeps the concentration of the aryl bromide low, favoring the reaction with magnesium over coupling with the formed Grignard reagent. 3. Optimize Carboxylation: Ensure a large excess of freshly crushed, high-surface-area dry ice is used. Pouring the Grignard solution onto the dry ice can also improve efficiency.[6] 4. Strict Anhydrous and Inert Conditions: As mentioned, any moisture will destroy the Grignard reagent. Ensure the reaction is performed under a positive pressure of nitrogen or argon.
Formation of a significant amount of ketone byproduct. Reaction of the Grignard reagent with the initially formed carboxylate.This is more common with methoxy-substituted aryl Grignards.[7][8][9] To minimize this, perform the carboxylation at low temperatures (e.g., -78°C) and ensure rapid quenching after the addition of carbon dioxide. The use of a large excess of CO2 can also help by ensuring the Grignard reagent reacts with CO2 rather than the carboxylate.
Difficulty in purifying the final product. Presence of unreacted starting material and biphenyl byproduct.Acid-Base Extraction: The acidic nature of the carboxylic acid allows for its separation from neutral impurities. After the initial workup, dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The benzoic acid will be deprotonated and move into the aqueous layer. The neutral impurities will remain in the organic layer. The aqueous layer can then be acidified with a strong acid (e.g., HCl) to precipitate the pure benzoic acid, which can be collected by filtration.[3]

Visualization of the Grignard Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware & Anhydrous THF grignard_formation Grignard Reagent Formation start->grignard_formation mg Magnesium Turnings mg->grignard_formation aryl_bromide 4-Bromo-2-methoxybenzotrifluoride aryl_bromide->grignard_formation carboxylation Carboxylation with CO2 (Dry Ice) grignard_formation->carboxylation Anhydrous Conditions quench Acidic Quench (NH4Cl or HCl) carboxylation->quench Low Temperature extraction Solvent Extraction quench->extraction purification Acid-Base Extraction & Recrystallization extraction->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Part 2: Synthesis via Nitrile Hydrolysis

This alternative route involves the hydrolysis of 3-methoxy-4-(trifluoromethyl)benzonitrile to the corresponding carboxylic acid. This method is often preferred if the nitrile starting material is readily available or easily synthesized.

Experimental Protocol: Nitrile Hydrolysis

A general procedure for the acid-catalyzed hydrolysis of nitriles is as follows[10][11]:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxy-4-(trifluoromethyl)benzonitrile (1.0 equivalent) with an excess of aqueous acid (e.g., 50% sulfuric acid or concentrated hydrochloric acid).

  • Hydrolysis: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC to ensure the disappearance of the starting nitrile and the intermediate amide. The hydrolysis of nitriles with electron-withdrawing groups may require prolonged heating.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by vacuum filtration. If it remains in solution, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Troubleshooting Guide: Nitrile Hydrolysis
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Incomplete reaction; presence of starting nitrile and/or amide intermediate. 1. Insufficient reaction time or temperature. 2. Steric hindrance or deactivating effect of substituents.1. Increase Reaction Time and/or Temperature: The hydrolysis of both the nitrile and the intermediate amide can be slow.[12] Prolonging the reflux time or using a higher boiling acid solution (e.g., switching from HCl to H2SO4) can drive the reaction to completion. 2. Use Harsher Conditions: For sterically hindered or electronically deactivated nitriles, more forcing conditions may be necessary. The use of a stronger acid or higher temperatures is often effective.
Low yield of the carboxylic acid. 1. Incomplete hydrolysis. 2. Product loss during workup.1. Ensure Complete Hydrolysis: As mentioned above, monitor the reaction to confirm the complete consumption of the starting material and any intermediates. 2. Optimize Workup: If the product is water-soluble, repeated extractions with an organic solvent are necessary. Adjusting the pH of the aqueous layer can also affect the solubility of the product and improve extraction efficiency.
Formation of dark-colored byproducts. Decomposition of starting material or product under harsh acidic conditions.Use Milder Conditions if Possible: If decomposition is observed, try using a lower concentration of acid or a lower reaction temperature, although this may require a longer reaction time. Alternatively, consider a base-catalyzed hydrolysis, but be aware of the potential for stopping at the amide stage.
Difficulty in isolating the product. The product is highly soluble in the aqueous reaction mixture.Solvent Extraction: If the product does not precipitate upon cooling, perform multiple extractions with an organic solvent like ethyl acetate. Salting Out: Adding a saturated salt solution (brine) to the aqueous layer can decrease the solubility of the organic product and improve the efficiency of the extraction.

Visualization of the Nitrile Hydrolysis Workflow

Nitrile_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 3-Methoxy-4-(trifluoromethyl)benzonitrile hydrolysis Acid-Catalyzed Hydrolysis (e.g., H2SO4, H2O, Reflux) start->hydrolysis cooling Cooling & Precipitation hydrolysis->cooling filtration Vacuum Filtration cooling->filtration extraction Solvent Extraction (if no precipitation) cooling->extraction If product is soluble recrystallization Recrystallization filtration->recrystallization extraction->recrystallization product Pure this compound recrystallization->product

References

Technical Support Center: Purification of 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction: Understanding the Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification can be challenging due to the presence of structurally similar impurities arising from its synthesis. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group influence the compound's reactivity and solubility, which must be considered during purification.

A likely synthetic route to this compound involves the methylation of a corresponding hydroxybenzoic acid precursor, followed by other transformations, or a Grignard reaction with subsequent carboxylation. These routes can introduce specific impurities that require targeted purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on common synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: Such as 3-hydroxy-4-(trifluoromethyl)benzoic acid if a methylation step is incomplete.

  • Isomeric Impurities: Positional isomers may form depending on the regioselectivity of the synthetic reactions.

  • Over-methylated Products: If the reaction conditions are not carefully controlled, methylation might occur at other positions.

  • Byproducts from Grignard Reactions: If a Grignard route is employed, biphenyl-type coupling byproducts can be a significant impurity.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., diethyl ether, toluene, ethyl acetate) and unreacted reagents.

Q2: What is the first and most effective purification step I should try?

A2: For a carboxylic acid like this, an acid-base extraction is a highly effective initial purification step to remove neutral organic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified benzoic acid.[1]

Q3: I'm having trouble with my recrystallization. The compound either "oils out" or the yield is very low. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often due to the solvent's boiling point being higher than the compound's melting point or the presence of impurities that depress the melting point. To address this:

  • Use a solvent mixture: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly. For this compound, a mixture of a polar solvent like ethanol or acetone with water, or a combination of a moderately polar solvent like ethyl acetate with a nonpolar solvent like heptane or hexane, could be effective.

  • For low yield: You may be using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure slow cooling to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature can also improve yield.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is excellent for quantifying purity and detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any residual starting materials or isomeric impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Guide 1: Purification by Acid-Base Extraction

This method is particularly effective for removing neutral organic impurities, such as biphenyl byproducts from a Grignard synthesis.

dot

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities. The bottom aqueous layer contains the sodium salt of your product.

  • Collection: Drain the aqueous layer into a clean flask. For a thorough extraction, you can repeat the process with a fresh portion of the basic solution.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2).

  • Isolation: The purified benzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired compound.

dot

Caption: General workflow for purification by recrystallization.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Oiling Out Solvent boiling point is too high, or significant impurities are present.Use a lower boiling point solvent or a solvent pair. Try adding a small amount of a "good" solvent to the oiling mixture while hot to redissolve, then cool slowly.
No Crystals Form Too much solvent was used, or the solution is supersaturated.Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtering.
Colored Impurities The presence of colored byproducts.Add a small amount of activated charcoal to the hot solution before filtering it hot to remove the colored impurities.

Recommended Solvent Systems for Recrystallization:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify and then cool slowly.

  • Ethyl Acetate/Heptane: Dissolve the compound in a minimal amount of hot ethyl acetate, then add heptane dropwise until turbidity persists. Add a few drops of hot ethyl acetate to clarify and cool slowly.

Analytical Methods for Purity Assessment

HPLC Method

A reliable HPLC method is crucial for determining the purity of your this compound.

Typical HPLC Parameters:

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B. A typical gradient might be 10-90% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Interpreting the Chromatogram:

  • The main peak should correspond to your product.

  • Smaller peaks represent impurities. The area of each peak is proportional to the concentration of the component.

  • Unreacted starting materials (e.g., the hydroxy precursor) will likely be more polar and elute earlier.

  • Less polar byproducts (e.g., biphenyls) will have longer retention times.

NMR Spectroscopy

NMR is invaluable for structural confirmation and identifying specific impurities.

Expected ¹H NMR Signals (in CDCl₃):

  • A singlet for the methoxy (-OCH₃) protons around 3.9-4.0 ppm.

  • Aromatic protons will appear as multiplets in the 7.0-8.0 ppm region. The specific splitting pattern will depend on the substitution.

  • The carboxylic acid proton (-COOH) will be a broad singlet, typically downfield (>10 ppm), and may not always be observed depending on the solvent and concentration.

Identifying Impurities by NMR:

  • Unreacted 3-hydroxy-4-(trifluoromethyl)benzoic acid: Look for a broad singlet corresponding to the hydroxyl (-OH) proton and a different aromatic splitting pattern compared to the methylated product.

  • Residual Solvents: Characteristic peaks for common solvents (e.g., ethyl acetate at ~1.2, 2.0, and 4.1 ppm; diethyl ether at ~1.2 and 3.5 ppm) may be present.

References

Technical Support Guide: Overcoming Solubility Challenges with 3-Methoxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for 3-Methoxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the physicochemical principles at play, empowering you to design robust and reproducible experiments.

Section 1: Physicochemical Properties at a Glance

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility. The molecule's structure, featuring a carboxylic acid group, an electron-donating methoxy group, and a strongly electron-withdrawing (and hydrophobic) trifluoromethyl group, dictates its behavior in different solvent systems.

PropertyValue / DescriptionRationale & Implications
Molecular Formula C₉H₇F₃O₃[1]-
Molecular Weight 220.15 g/mol [2]Essential for calculating molar concentrations.
Appearance White to off-white solid/crystalline powder.Similar to other substituted benzoic acids.[3]
Predicted XlogP 2.3[1]Indicates a moderate level of lipophilicity, suggesting poor solubility in water.
Estimated pKa ~3.5 - 4.0The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic proton, lowering the pKa compared to benzoic acid (pKa ≈ 4.2). The methoxy group is weakly electron-donating, which slightly counteracts this effect. This acidic pKa is the key to overcoming aqueous solubility issues via pH modification.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: What is the general solubility profile of this compound?

Answer: The solubility is highly dependent on the solvent's polarity and pH. In short, it is poorly soluble in neutral aqueous solutions but readily soluble in polar organic solvents. This is typical for aromatic carboxylic acids.[4][5]

Table 2: Qualitative Solubility Summary

Solvent ClassExamplesObserved SolubilityExpert Notes
Aqueous (Neutral) Water, Phosphate-Buffered Saline (PBS) pH 7.4Very Poor / InsolubleThe protonated carboxylic acid is not readily solvated by water.
Aqueous (Basic) Water + NaOH (pH > 6), Basic BuffersGood / SolubleAt pH values well above the pKa, the molecule deprotonates to the highly soluble carboxylate salt.
Polar Aprotic DMSO, DMFHighly SolubleThese are excellent solvents for creating high-concentration stock solutions. A similar compound, 4-(Trifluoromethyl)benzoic acid, is highly soluble in DMSO (≥200 mg/mL).[6]
Polar Protic Methanol, EthanolSolubleGood for general lab use and for creating intermediate stock solutions. The compound is noted as being soluble in methanol.[2]
Non-Polar Toluene, HexanesVery Poor / InsolubleThe polar carboxylic acid and methoxy groups prevent dissolution in non-polar environments.
Q2: I'm trying to dissolve the compound directly into my neutral cell culture medium (e.g., DMEM at pH 7.4), but it won't go into solution. Why?

Answer: This is the most common challenge. At a neutral pH of 7.4, which is significantly above the compound's estimated pKa (~3.5-4.0), one might expect it to be deprotonated and soluble. However, the kinetics of dissolution can be very slow for a solid powder directly into a buffered medium. More importantly, localized pH drops around the dissolving particles can hinder the process. The primary reason for failure is that you are attempting to dissolve the compound in its less soluble, protonated (acidic) form without sufficient energy or chemical intervention to facilitate the transition to its soluble, deprotonated (salt) form.

Q3: What is the most reliable method for preparing an aqueous stock solution?

Answer: The most robust method is to use pH adjustment . By adding a base, you convert the insoluble carboxylic acid into its highly soluble carboxylate salt. See Protocol 2 for a detailed, step-by-step guide.

Q4: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What's happening and how do I fix it?

Answer: This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its maximum aqueous solubility limit. The DMSO keeps it in solution at high concentrations, but once diluted into a predominantly aqueous environment where DMSO is no longer the primary solvent, the compound's inherent low water solubility takes over, and it precipitates.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of your compound.

  • Increase the Co-solvent Percentage: If your experiment allows, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help keep the compound in solution. Always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.

  • Use the pH Adjustment Method: The superior solution is to avoid organic solvents altogether for the final dilution step. Prepare a concentrated aqueous stock using the pH adjustment method (Protocol 2 ) and then dilute this pre-solubilized stock into your final aqueous medium.

Q5: What are the key safety considerations when handling this compound?

Answer: As a substituted benzoic acid, this compound should be handled with standard laboratory precautions. Safety Data Sheets for similar compounds indicate that it may cause skin and serious eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][9]

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for solubilizing this compound.

Protocol 1: Preparation of a High-Concentration Stock in an Organic Solvent

This protocol is ideal for experiments where a small volume of an organic solvent is permissible in the final solution. DMSO is used as the example due to its high solvating power and compatibility with many biological assays.

Methodology:

  • Preparation: Weigh the desired amount of this compound powder into a sterile glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

  • Dissolution: Cap the vial and vortex thoroughly for 1-2 minutes. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution if necessary.

  • Validation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment (Base Solubilization)

This is the recommended method for preparing a true aqueous solution, ideal for sensitive applications where organic solvents must be avoided.

Methodology:

  • Preparation: Weigh the desired amount of this compound into a suitable container (e.g., a 15 mL conical tube).

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a final volume of 10 mL). The compound will not dissolve and will form a slurry.

  • Titration with Base: While stirring or vortexing gently, add a 1 M NaOH solution dropwise. Monitor the solution. As the pH increases and the carboxylic acid is converted to its sodium salt, the solid will begin to dissolve.

  • Endpoint Determination: Continue adding NaOH drops until the solution becomes completely clear. This indicates full dissolution. Avoid adding a large excess of base.

  • Final Volume Adjustment: Add water to reach the final desired volume (e.g., 10 mL).

  • Validation & Storage: The solution is now a concentrated aqueous stock of the sodium salt of the compound. It can be filter-sterilized if needed and stored at 4°C (short-term) or -20°C (long-term). When diluted into a buffered medium, the buffer will control the final pH.

Section 4: Visual Troubleshooting & Workflow

The following diagrams provide a visual guide to the decision-making process for solubilization and the underlying chemical principles.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Need to dissolve This compound q_solvent What is the final experimental solvent? start->q_solvent a_aqueous Aqueous (e.g., Buffer, Media) q_solvent->a_aqueous Aqueous a_organic Organic (e.g., for synthesis) q_solvent->a_organic Organic q_org_allowed Is a small amount of organic co-solvent (e.g., <1% DMSO) allowed in the final medium? a_aqueous->q_org_allowed p_organic_solvents Select a suitable polar organic solvent: - DMSO, DMF - Methanol, Ethanol - Acetonitrile a_organic->p_organic_solvents p_protocol1 Use Protocol 1: Prepare high-concentration stock in DMSO. q_org_allowed->p_protocol1 Yes p_protocol2 Use Protocol 2: Prepare aqueous stock via pH adjustment (NaOH). q_org_allowed->p_protocol2 No end_note Final Check: - Ensure solution is clear. - Use appropriate vehicle controls. p_protocol1->end_note p_protocol2->end_note p_organic_solvents->end_note

Caption: Troubleshooting workflow for selecting a solubilization method.

Section 5: Understanding the Science (Mechanistic Insights)

A core principle of solubility is "like dissolves like." However, for ionizable compounds like carboxylic acids, the pH of the environment is the dominant factor in aqueous systems.

The Critical Role of pKa in Aqueous Solubility

The carboxylic acid group exists in equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, anionic form (R-COO⁻).

  • At pH << pKa: The equilibrium favors the protonated (R-COOH) form . This form is neutral, less polar, and has very low water solubility.

  • At pH >> pKa: The equilibrium shifts strongly towards the deprotonated (R-COO⁻) form . This carboxylate anion is charged, highly polar, and readily interacts with water molecules, leading to a dramatic increase in solubility.

G struct_acid [Insoluble, Protonated Form] struct_base [Soluble, Deprotonated Form] struct_acid->struct_base + OH⁻ - H₂O

Caption: pH-dependent equilibrium of the carboxylic acid group.

By understanding and manipulating this equilibrium, you can reliably control the solubility of this compound in your aqueous experiments.

References

Technical Support Center: Catalyst Selection for 3-Methoxy-4-(trifluoromethyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated building block. We will explore various synthetic routes, delve into the critical aspects of catalyst selection, and provide detailed troubleshooting protocols to address common experimental challenges.

Overview of Primary Synthetic Strategies

The synthesis of this compound is not a single-step process and requires a strategic approach based on the available starting materials. The choice of catalyst is paramount and is intrinsically linked to the chosen synthetic route. The three primary strategies involve:

  • Carboxylation of an Aryl Precursor: Introducing a carboxylic acid group onto a benzene ring that already contains the methoxy and trifluoromethyl substituents.

  • Oxidation of a Benzylic Precursor: Oxidizing a benzylic carbon (e.g., from a benzyl alcohol or toluene derivative) to a carboxylic acid.

  • Hydrolysis of a Nitrile Precursor: Converting a benzonitrile derivative into the corresponding carboxylic acid.

The following decision tree illustrates these strategic pathways.

cluster_start Select Starting Material cluster_routes Synthetic Route cluster_reactions Key Transformation & Catalyst Type cluster_end Final Product Start Available Precursor ArylHalide 1-Halo-2-methoxy-4- (trifluoromethyl)benzene Start->ArylHalide Halogenated Aromatic BenzylAlcohol 3-Methoxy-4-(trifluoromethyl) benzyl alcohol Start->BenzylAlcohol Benzylic Precursor Nitrile 3-Methoxy-4-(trifluoromethyl) benzonitrile Start->Nitrile Nitrile Precursor Grignard Grignard Carboxylation (Mg Metal) ArylHalide->Grignard Pd_Carboxylation Palladium-Catalyzed Carboxylation (Pd(0)/Pd(II) Catalysts) ArylHalide->Pd_Carboxylation Oxidation Catalytic Oxidation (e.g., TEMPO, Metal Oxides) BenzylAlcohol->Oxidation Hydrolysis Acid/Base Catalysis (H+ or OH-) Nitrile->Hydrolysis Product 3-Methoxy-4-(trifluoromethyl) benzoic acid Grignard->Product Pd_Carboxylation->Product Oxidation->Product Hydrolysis->Product G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII CO2_ins CO₂ Insertion PdII->CO2_ins + CO₂ Carboxylate Ar-C(O)O-Pd(II)-X(L₂) CO2_ins->Carboxylate RedElim Reductive Elimination (or hydrolysis/protonolysis) Carboxylate->RedElim + H⁺ (workup) RedElim->Pd0 - Ar-COOH - HX

Analytical troubleshooting for 3-Methoxy-4-(trifluoromethyl)benzoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated analytical support guide for 3-Methoxy-4-(trifluoromethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of characterizing this molecule. Here, we move beyond simple protocols to address the "why" behind analytical challenges, providing you with the expert insights needed to troubleshoot effectively and ensure data integrity.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and issues encountered during the analysis of this compound.

Q1: My NMR tube has a precipitate after preparing my sample in Chloroform-d. What is happening? A1: this compound, like many carboxylic acids, has limited solubility in non-polar solvents like chloroform. While it may initially dissolve, changes in temperature or concentration can cause it to crash out of solution. Solution: Consider using a more polar NMR solvent such as DMSO-d₆ or Methanol-d₄, which readily dissolves carboxylic acids. If Chloroform-d is necessary, try a more dilute sample.

Q2: I see a very broad proton signal in my ¹H NMR spectrum that integrates incorrectly. Is this an impurity? A2: This is highly characteristic of the carboxylic acid proton (-COOH). Its chemical shift is highly variable (typically δ 10-13 ppm) and the peak is often broad due to hydrogen bonding and chemical exchange with trace amounts of water.[1] This broadening can lead to inaccurate integration. Verification: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[1]

Q3: My IR spectrum shows a C=O stretch at a different wavenumber than the reference spectrum. Is my material incorrect? A3: Not necessarily. The position of the carbonyl (C=O) stretch in carboxylic acids is sensitive to its environment. In the solid state or in concentrated solutions, benzoic acids form hydrogen-bonded dimers, which lowers the C=O stretching frequency (typically 1680-1710 cm⁻¹).[2] In dilute, non-polar solutions, the monomeric form is more prevalent, resulting in a higher frequency C=O stretch (1730-1760 cm⁻¹).[3] Always compare your sample's preparation method to that of the reference spectrum.

Q4: I am struggling to get a sharp, symmetrical peak using reverse-phase HPLC. What is the primary cause? A4: The most common issue for acidic compounds like this on a standard C18 column is secondary interaction between the acidic silanol groups on the silica support and your analyte, leading to peak tailing.[4] The carboxylic acid can be partially ionized, interacting strongly with the stationary phase. Solution: Lower the pH of your mobile phase by adding an acid like 0.1% formic acid or trifluoroacetic acid. This will suppress the ionization of both your compound and the surface silanols, leading to vastly improved peak shape.[4]

Part 2: In-Depth Analytical Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for this molecule. However, its unique substituents (methoxy, trifluoromethyl, and carboxylic acid) present specific challenges.

Analysis Nucleus Expected Chemical Shift (δ, ppm) Notes
Proton NMR ¹H~11-13-COOH : Very broad, exchangeable with D₂O.[1][5]
~8.0-8.2Aromatic H (position 2/6) : Likely multiplets or doublets.
~7.4-7.6Aromatic H (position 5) : Likely a doublet.
~3.9-OCH₃ : Sharp singlet.
Carbon NMR ¹³C~165-170-COOH : Carbonyl carbon.[6][7]
~120-140Aromatic C : Multiple signals. The carbon attached to the CF₃ group will be a quartet due to C-F coupling.
~123 (quartet)-CF₃ : J ≈ 272 Hz.
~56-OCH₃ : Methoxy carbon.
Fluorine NMR ¹⁹F~ -60 to -65-CF₃ : Sharp singlet, referenced to an internal or external standard.[8][9]

Note: Predicted shifts are based on data for similar structures. Actual shifts can vary based on solvent and concentration.

Problem: Poor resolution in the aromatic region of the ¹H NMR spectrum.

  • Causality: The aromatic protons are close in chemical shift and exhibit complex splitting patterns. Poor instrument shimming or sample concentration effects can exacerbate this.

  • Protocol: Optimizing Aromatic Signal Resolution

    • Check Shimming: Ensure the instrument is well-shimmed. Look for a sharp, symmetrical solvent peak.

    • Solvent Change: Re-run the sample in a different solvent, such as Benzene-d₆. The aromatic solvent can induce different shielding effects, often spreading out the aromatic signals for better resolution.[1]

    • Lower Concentration: Highly concentrated samples can lead to peak broadening due to viscosity and intermolecular interactions. Prepare a more dilute sample.

    • Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) to increase chemical shift dispersion.

Problem: The ¹⁹F NMR signal for the -CF₃ group is a broad singlet or absent.

  • Causality: While typically a sharp singlet, broadening can occur due to chemical exchange, interaction with paramagnetic impurities, or incorrect instrument setup.

  • Workflow: Diagnosing ¹⁹F NMR Signal Issues

    • Instrument Check: Confirm the spectrometer is properly configured for ¹⁹F acquisition. This is a different frequency than ¹H and requires the correct probe tuning.

    • Purity Check: Analyze the sample for paramagnetic metal contamination using techniques like ICP-MS if this is a persistent issue. Even trace metals can severely broaden NMR signals.

    • Chemical Exchange: If the molecule is involved in a dynamic equilibrium (e.g., binding), the ¹⁹F signal can broaden. Consider acquiring the spectrum at a lower temperature to slow the exchange rate.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Functional Group Wavenumber (cm⁻¹) Appearance
O-H Stretch (-COOH) 2500-3300Very broad, strong.[10][11]
C-H Stretch (Aromatic) 3000-3100Sharp, medium-weak.
C-H Stretch (-OCH₃) 2850-2960Sharp, medium.
C=O Stretch (-COOH) 1680-1710Strong, sharp (in dimer form).[2]
C=C Stretch (Aromatic) 1450-1600Medium to strong, multiple bands.
C-F Stretch (-CF₃) 1100-1350Very strong, often multiple bands.
C-O Stretch (-COOH, -OCH₃) 1210-1320Strong.[10]
O-H Bend (-COOH) 920-960Broad, medium.[2][12]

Problem: The broad O-H stretch is weak or poorly defined.

  • Causality: This band is characteristic of the hydrogen-bonded carboxylic acid dimer. If the sample is very dry and prepared in a non-hydrogen bonding solvent (like CCl₄), the band may resolve into a sharper, weaker monomeric O-H stretch around 3500 cm⁻¹.[3] More commonly, insufficient sample concentration in a KBr pellet or ATR setup can lead to a weak signal.

  • Protocol: Enhancing the Carboxylic Acid O-H Signal

    • Sample Preparation (ATR): Ensure firm, even contact between the crystal sample and the ATR diamond. A powder provides better contact than large crystals.

    • Sample Preparation (KBr): Increase the concentration of the sample within the KBr matrix. Ensure the KBr is thoroughly dry, as water absorption will obscure the 3000-3600 cm⁻¹ region.

    • Increase Scans: Co-add more scans during acquisition to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

MS provides crucial information on molecular weight and fragmentation, confirming the compound's identity and structure.

  • Molecular Ion (M⁺): m/z 220.[13]

  • Key Fragments:

    • m/z 203 [M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid. This is a common fragmentation for benzoic acids.[14][15]

    • m/z 192 [M-CO]⁺ or [M-C₂H₄]⁺: Potential loss of carbon monoxide.

    • m/z 175 [M-COOH]⁺: Loss of the entire carboxyl group.

    • m/z 151 [M-CF₃]⁺: Loss of the trifluoromethyl radical.

    • m/z 145 [M-OH-CO]⁺: A very common fragment for benzoic acids, representing the benzoyl cation.[16][17]

Problem: No molecular ion peak (m/z 220) is observed in the EI-MS spectrum.

  • Causality: The molecular ion of this compound may be unstable under high-energy EI conditions and fragment immediately.

  • Solution: Employ Soft Ionization Techniques

    • Chemical Ionization (CI): Use a gentler ionization method like CI (with methane or ammonia as the reagent gas). This will favor the formation of the protonated molecule [M+H]⁺ at m/z 221, which is much more stable.

    • Electrospray Ionization (ESI): This is the preferred method for LC-MS. In negative ion mode, it will produce a very stable deprotonated molecule [M-H]⁻ at m/z 219.[13][18] In positive ion mode, it will form [M+H]⁺ at m/z 221.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Prep Dissolve sample in 50:50 Acetonitrile:Water

The following workflow provides a systematic approach to diagnosing and resolving common chromatographic issues encountered with this analyte.

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing Yes rt_drift Retention Time Drifting? start->rt_drift No check_ph Is Mobile Phase pH < 3? (e.g., contains 0.1% FA/TFA) peak_tailing->check_ph Yes peak_tailing->rt_drift No add_acid Action: Add 0.1% Formic Acid or TFA to mobile phase. Rationale: Suppresses silanol & analyte ionization. check_ph->add_acid No check_column Is column old or showing degradation? check_ph->check_column Yes replace_column Action: Replace with a new, high-purity silica column. Rationale: Old columns have more exposed, active silanols. check_column->replace_column Yes check_equilibration Is column fully equilibrated before injection? rt_drift->check_equilibration Yes ghost_peaks Ghost Peaks Appearing? rt_drift->ghost_peaks No equilibrate Action: Equilibrate with starting mobile phase for 10-15 column volumes. Rationale: Ensures a stable column bed environment. check_equilibration->equilibrate No check_temp Is a column oven being used? check_equilibration->check_temp Yes use_oven Action: Use a column thermostat set to 30-40°C. Rationale: Retention is highly sensitive to temperature fluctuations. check_temp->use_oven No check_mp Is mobile phase freshly prepared? Any signs of precipitation? check_temp->check_mp Yes remake_mp Action: Prepare fresh mobile phase daily. Filter if needed. Rationale: Solvent evaporation changes composition; buffers can precipitate. check_mp->remake_mp Yes check_blank Run a blank injection (just solvent). Does the peak appear? ghost_peaks->check_blank Yes contam_source Source is carryover or contamination. Action: Clean injector port and loop. Check solvent purity. check_blank->contam_source Yes late_elution Peak is from previous injection. Action: Extend gradient run time or add a high-organic flush step. Rationale: Ensures all components elute before the next run. check_blank->late_elution No

Caption: Troubleshooting workflow for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. 3-Methoxy-4-(trifluoromethyl)benzoic acid is a valuable building block that embodies this principle, featuring both a methoxy and a trifluoromethyl group, which impart unique electronic and steric properties. This guide provides an in-depth comparison of two primary synthetic methodologies for this key intermediate, offering a critical evaluation of their respective strengths and weaknesses to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several angles. In this guide, we will focus on two of the most practical and scalable methods, providing detailed, validated protocols and comparative data to aid in your selection process. The two routes under consideration are:

  • Route 1: The Sandmeyer Approach via a Substituted Aniline: This classic transformation in aromatic chemistry provides a reliable pathway from an amino group to a variety of functionalities, including the nitrile group, which can then be hydrolyzed to the desired carboxylic acid.

  • Route 2: The Grignard Carboxylation of a Halo-Aromatic Precursor: This organometallic approach offers a direct method to introduce the carboxylic acid moiety via the reaction of a Grignard reagent with carbon dioxide.

Method 1: The Sandmeyer Reaction Pathway

This multi-step synthesis leverages the readily available starting material, 4-amino-2-(trifluoromethyl)phenol, and proceeds through the formation of the key intermediate, 4-Methoxy-3-(trifluoromethyl)aniline.

Workflow for the Sandmeyer Reaction Pathway

Sandmeyer Reaction Pathway A 4-Amino-2-(trifluoromethyl)phenol B 4-Methoxy-3-(trifluoromethyl)aniline A->B Methylation (NaH, CH3I) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D 3-Methoxy-4-(trifluoromethyl)benzonitrile C->D Sandmeyer Cyanation (CuCN) E This compound D->E Hydrolysis (H+ or OH-)

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction Pathway

Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline [1][2]

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and slowly add a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq.) in dichloromethane.

  • Stir the reaction mixture for 6 hours at room temperature.

  • Slowly add iodomethane (3.0 eq.) to the mixture and continue stirring at room temperature for 48 hours.

  • After completion, carefully quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Methoxy-3-(trifluoromethyl)aniline.

Step 2: Diazotization and Sandmeyer Cyanation [3][4]

  • Dissolve 4-Methoxy-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the reaction to proceed with evolution of nitrogen gas.

  • Stir the reaction mixture at room temperature for several hours, then heat to ensure complete reaction.

  • Extract the resulting 3-Methoxy-4-(trifluoromethyl)benzonitrile with a suitable organic solvent (e.g., toluene).

Step 3: Hydrolysis of 3-Methoxy-4-(trifluoromethyl)benzonitrile [5]

  • Reflux the 3-Methoxy-4-(trifluoromethyl)benzonitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • If basic hydrolysis was performed, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Method 2: The Grignard Carboxylation Pathway

This approach involves the preparation of a Grignard reagent from a brominated aromatic precursor, which is then carboxylated using carbon dioxide (dry ice). A key starting material for this route is 1-bromo-2-methoxy-4-(trifluoromethyl)benzene.

Workflow for the Grignard Carboxylation Pathway

Grignard Carboxylation Pathway A 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene B Grignard Reagent (Arylmagnesium Bromide) A->B Grignard Formation (Mg, THF) C Magnesium Carboxylate Salt B->C Carboxylation (CO2 (dry ice)) D This compound C->D Acidic Workup (H3O+)

References

A Spectroscopic Guide to the Structural Validation of 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic framework for the structural analysis and validation of 3-Methoxy-4-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps but the underlying scientific rationale for a robust and self-validating structural confirmation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a rigorous approach to molecular characterization.

Introduction: The Importance of Unambiguous Structural Elucidation

In the synthesis of novel chemical entities, absolute certainty of a molecule's structure is paramount.[2] Spectroscopic analysis provides a non-destructive window into the atomic and molecular framework, allowing for the precise mapping of functional groups and their connectivity.[3][4] For a compound like this compound, with its distinct electronic and steric features, a multi-faceted spectroscopic approach is essential for unambiguous validation. This guide will compare the expected spectral data for our target molecule with that of a structurally similar compound, 3-Methoxy-4-methylbenzoic acid, to highlight the unique spectral fingerprints imparted by the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][5]

¹H NMR Spectroscopy: Probing the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the proximity of neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons and the methoxy protons, with coupling patterns that confirm their relative positions on the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopy.

Expected Data Summary: ¹H NMR

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Carboxylic Acid Proton (ppm)
This compound ~7.5-8.2 (3H, complex multiplet)~3.9 (3H, singlet)>10 (1H, broad singlet)
3-Methoxy-4-methylbenzoic acid ~7.3-7.8 (3H, multiplet)[6]~3.8 (3H, singlet)[6]>10 (1H, broad singlet)

Comparison and Validation: The key differentiator will be the chemical shifts of the aromatic protons. The potent electron-withdrawing nature of the trifluoromethyl group in this compound is expected to deshield the aromatic protons to a greater extent than the methyl group in the alternative compound, resulting in downfield shifts.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Causality Behind Experimental Choices: ¹³C NMR provides a spectrum of all unique carbon atoms in a molecule. This technique is invaluable for confirming the carbon skeleton and identifying the presence of quaternary carbons, such as the one bearing the trifluoromethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR, but switch the probe to the ¹³C frequency.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans (several hundred to thousands) and a longer relaxation delay may be needed.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Expected Data Summary: ¹³C NMR

CompoundCarboxylic Carbon (ppm)Aromatic Carbons (ppm)Methoxy Carbon (ppm)CF₃ Carbon (ppm)Methyl Carbon (ppm)
This compound ~165-170~110-140 (including a quartet for the C-CF₃ carbon due to C-F coupling)[7]~56~120-125 (quartet)[7]N/A
3-Methoxy-4-methylbenzoic acid ~167~110-140~55N/A~16-22

Comparison and Validation: The most definitive feature in the ¹³C NMR spectrum of this compound will be the signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the CF₃ group will also likely show a quartet with a smaller coupling constant. The absence of a signal in the aliphatic methyl region (~16-22 ppm) and the presence of the CF₃ quartet provide conclusive evidence for the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality Behind Experimental Choices: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[4] For our target compound, we will look for the characteristic stretches of the O-H of the carboxylic acid, the C=O of the carbonyl, the C-O of the methoxy group, and the strong C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

References

Comparative Efficacy of 3-Methoxy-4-(trifluoromethyl)benzoic Acid Derivatives in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have cemented its importance. The strategic functionalization of this core structure can dramatically influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly intriguing class of derivatives: those bearing a 3-methoxy and a 4-trifluoromethyl substitution. The electron-donating methoxy group and the strongly electron-withdrawing, lipophilic trifluoromethyl group create a unique electronic and steric profile, making these compounds promising candidates for various biological applications.[1] This guide provides a comparative analysis of the efficacy of 3-methoxy-4-(trifluoromethyl)benzoic acid derivatives and structurally related compounds in key biological assays, offering insights into their therapeutic potential and guiding future drug development efforts.

Deciphering the Mechanism of Action: A Focus on Enzyme Inhibition and Anticancer Activity

Derivatives of benzoic acid have demonstrated a broad spectrum of biological activities, frequently acting as inhibitors of key enzymes or as modulators of cellular signaling pathways. The introduction of trifluoromethyl and methoxy groups can enhance these activities through various mechanisms.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties.[1] Its strong electron-withdrawing nature can influence the acidity of the benzoic acid proton, potentially leading to stronger interactions with target proteins. Furthermore, its lipophilicity can enhance membrane permeability and cellular uptake.[1] The methoxy group, an electron-donating substituent, can also modulate the electronic environment of the aromatic ring and participate in hydrogen bonding interactions within protein binding pockets.

A significant area of investigation for trifluoromethylated benzoic acid derivatives is their potential as enzyme inhibitors. For instance, hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease.[2] Similarly, other benzoic acid derivatives have been explored as inhibitors of monoamine oxidase B (MAO-B), xanthine oxidase, and trans-sialidase.[3][4][5]

In the context of oncology, benzoic acid derivatives have shown promise in targeting cancer cells.[6][7] For example, certain derivatives have been found to induce cell-cycle arrest and apoptosis in breast cancer cell lines.[6] The trifluoromethyl group, in particular, has been shown to enhance the anti-cancer activity of various heterocyclic compounds.[8]

Below is a generalized schematic of a potential mechanism of action for a this compound derivative as an enzyme inhibitor.

Enzyme_Inhibition_Pathway cluster_0 Cellular Environment Derivative 3-Methoxy-4-(trifluoromethyl)benzoic acid derivative Target_Enzyme Target Enzyme (e.g., AChE, MAO-B) Derivative->Target_Enzyme Binds to enzyme Active_Site Enzyme Active Site Derivative->Active_Site Competitive or non-competitive inhibition Product Product Active_Site->Product Catalytic conversion Substrate Natural Substrate Substrate->Active_Site Binds to active site

Figure 1: Generalized mechanism of enzyme inhibition by a benzoic acid derivative.

Comparative Efficacy in Biological Assays: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the inhibitory activities of various benzoic acid derivatives against different biological targets. While direct data for a wide range of this compound derivatives is limited, the presented data on structurally similar compounds offers valuable insights into the potential efficacy of this class.

Compound Class/DerivativeTargetAssay TypeKey Findings (IC₅₀/Ki)Reference
Hydrazones of 4-(Trifluoromethyl)benzohydrazideAcetylcholinesterase (AChE)Ellman's spectrophotometric methodIC₅₀ values in the range of 46.8–137.7 µM[2]
Hydrazones of 4-(Trifluoromethyl)benzohydrazideButyrylcholinesterase (BuChE)Ellman's spectrophotometric methodIC₅₀ values in the range of 19.1–881.1 µM[2]
6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-oneMonoamine Oxidase B (MAO-B)Enzyme inhibition assayPotent inhibitor (specific IC₅₀ not provided in abstract)[3]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivativesMCF-7 and MDA-MB-468 breast cancer cellsCell viability assaySignificantly suppressed cell viability[6]
para-aminobenzoic acid derivativesTrypanosoma cruzi trans-sialidase (TcTS)Enzymatic inhibition assayModerate inhibition (e.g., 47% at 1 mM)[4]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 breast cancer cellsAnti-cancer activity assayIC₅₀ = 2.63 µM[8]
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivativesXanthine Oxidase (XO)Enzyme inhibition assayMost promising compound IC₅₀ = 0.022 µM[5]
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acidTGF-β1-induced EMT in A549 cellsWestern Blot, ImmunofluorescenceInhibited expression of fibrotic markers[9]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the trifluoromethyl group is a key contributor to the biological activity of these compounds. For instance, a trifluoromethylated isoxazole derivative was found to be almost 8 times more active against a breast cancer cell line compared to its non-trifluoromethylated analogue.[8] The position and nature of other substituents also play a crucial role. In the case of cholinesterase inhibitors, the substitution pattern on the benzaldehyde moiety of hydrazones significantly influenced their inhibitory potency.[2] For xanthine oxidase inhibitors, a specific 1H-imidazole-5-carboxamide scaffold was identified as being highly potent.[5]

Experimental Protocols: A Guide to Key Assays

Reproducibility and standardization are paramount in drug discovery research. Below are detailed, step-by-step methodologies for key biological assays relevant to the evaluation of this compound derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining the inhibitory potential of compounds against cholinesterases.

Workflow Diagram:

Ellmans_Method_Workflow cluster_workflow Ellman's Method Workflow Start Prepare Reagents: - AChE/BuChE enzyme - DTNB (Ellman's reagent) - Substrate (ATChI/BTChI) - Test Compound dilutions Step1 Incubate enzyme with test compound or buffer (control) for a defined period. Start->Step1 Step2 Add DTNB to the reaction mixture. Step1->Step2 Step3 Initiate reaction by adding the substrate (ATChI or BTChI). Step2->Step3 Step4 Monitor the change in absorbance at 412 nm over time using a spectrophotometer. Step3->Step4 Step5 Calculate the rate of reaction and determine the percentage of inhibition. Step4->Step5 Step6 Plot inhibition vs. compound concentration to determine IC₅₀ value. Step5->Step6

Figure 2: Workflow for the Ellman's spectrophotometric assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the cholinesterase enzyme, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE), and various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound or buffer (for the control). Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • DTNB Addition: Add the DTNB solution to all wells.

  • Reaction Initiation: Start the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The yellow color of the product, 5-thio-2-nitrobenzoate, is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases and metabolic disorders, warrants further investigation. Moreover, their demonstrated anticancer activity highlights a significant avenue for oncological drug discovery.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. This will enable the establishment of more definitive structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. In vivo studies will also be crucial to assess the pharmacokinetic properties and therapeutic efficacy of the most promising candidates. The strategic combination of the methoxy and trifluoromethyl groups on the benzoic acid core offers a compelling starting point for the design of next-generation therapeutics.

References

A Comparative Study of the Physicochemical Properties of Fluorinated Benzoic Acids: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical profile to enhance its therapeutic potential.[2][3] Fluorination can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and acidity (pKa), all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior.[4][5]

This guide provides a comprehensive comparative analysis of the key physicochemical properties of a series of mono-, di-, and trifluorinated benzoic acids. Benzoic acid and its derivatives are prevalent scaffolds in pharmaceuticals, and understanding the impact of fluorination on this fundamental structure offers invaluable insights for researchers, scientists, and drug development professionals. We will delve into experimentally determined data for properties such as pKa, lipophilicity (logP), aqueous solubility, and melting point, and provide detailed, field-proven protocols for their measurement.

Comparative Physicochemical Data of Fluorinated Benzoic Acids

The introduction of fluorine to the benzoic acid ring systematically alters its electronic and physical properties. The magnitude and nature of these changes are highly dependent on the number and position of the fluorine substituents. The following table summarizes key physicochemical data for a selection of fluorinated benzoic acids, providing a clear basis for comparison.

CompoundpKalogPAqueous Solubility (g/L)Melting Point (°C)
Benzoic Acid4.201.873.4122.4
Monofluorinated
2-Fluorobenzoic Acid3.271.737.2[6]125-127
3-Fluorobenzoic Acid3.86[7]2.16[7]Very soluble[7]123[7]
4-Fluorobenzoic Acid4.14[8]2.07[8]1.2[8]184[8]
Difluorinated
2,3-Difluorobenzoic Acid2.88-Slightly soluble163-165[9]
2,4-Difluorobenzoic Acid2.851.91Very soluble[9]188-190
2,5-Difluorobenzoic Acid2.87-Insoluble[2][10]132-134[2][10]
2,6-Difluorobenzoic Acid2.131.86Soluble157-161[5]
3,4-Difluorobenzoic Acid3.80-Slightly soluble[3]120-122[3]
3,5-Difluorobenzoic Acid3.371.66-121-123
Trifluorinated
2,4,6-Trifluorobenzoic Acid1.83-Sparingly soluble142-145[7]

Structure-Property Relationships: The Influence of Fluorine

The data presented in the table reveals clear trends that can be rationalized by considering the electronic effects of fluorine.

Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect (-I) is the primary driver of the increased acidity (lower pKa) of fluorinated benzoic acids compared to the parent benzoic acid. This effect stabilizes the resulting carboxylate anion, making the proton more readily donated. The position of the fluorine atom is critical; the inductive effect diminishes with distance. Consequently, ortho-substituted isomers (e.g., 2-fluorobenzoic acid) are generally the most acidic among the monofluorinated analogs. Increasing the number of fluorine substituents further enhances acidity, with 2,6-difluorobenzoic acid and 2,4,6-trifluorobenzoic acid exhibiting significantly lower pKa values.

Caption: Increasing fluorine substitution enhances the acidity of benzoic acid.

Lipophilicity (logP): The effect of fluorine on lipophilicity is more nuanced. While fluorine is the most electronegative element, a single fluorine substitution for hydrogen can surprisingly increase the logP value, as seen in the mono-fluorinated benzoic acids. This is attributed to the masking of the polar carboxylic acid group and the overall increase in molecular surface area. However, the positioning of multiple fluorine atoms and their intramolecular interactions can lead to more complex logP trends.

Solubility: Aqueous solubility is inversely related to lipophilicity and melting point. The interplay of these factors, along with the potential for intermolecular hydrogen bonding, dictates the solubility of each isomer. For instance, the high melting point of 4-fluorobenzoic acid contributes to its lower solubility compared to the other mono-fluorinated isomers. The solubility of ionizable compounds like benzoic acids is also highly pH-dependent.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology:

  • Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation: Prepare a solution of the fluorinated benzoic acid (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.1 M KCl can be added.

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Collection: Add the titrant in small, precise increments, recording the pH after each addition. Ensure the solution has reached equilibrium before each reading.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).[2][4] It directly measures the distribution of a compound between these two immiscible phases.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

  • Sample Preparation: Prepare a stock solution of the fluorinated benzoic acid in the phase in which it is more soluble.

  • Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase (buffered to a specific pH, typically 7.4 for biological relevance, to measure logD for ionizable compounds). Add a known amount of the analyte.

  • Equilibration: Shake the funnel for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

References

A Researcher's Guide to Investigating 3-Methoxy-4-(trifluoromethyl)benzoic Acid: A Comparative & Methodological Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Territory

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. 3-Methoxy-4-(trifluoromethyl)benzoic acid (PubChem CID: 17964130) represents one such entity—a compound with a compelling structure, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, yet with a conspicuous absence of published in vitro and in vivo biological data.[1]

This guide is designed for researchers, scientists, and drug development professionals poised at the edge of this unexplored territory. Lacking direct experimental precedent, we will instead construct a logical and scientifically rigorous roadmap for investigation. By drawing objective comparisons with structurally analogous compounds that have been extensively studied, we can infer potential therapeutic applications, design robust experimental protocols, and establish a framework for elucidating the biological profile of this compound. Our primary comparator will be 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a close structural relative with demonstrated anti-fibrotic activity.[2][3]

Part 1: Comparative Analysis of Structural Analogs - Building a Case for Investigation

The therapeutic potential of a novel compound can often be predicted by examining the biological activities of its structural relatives. The benzoic acid scaffold is a privileged structure in medicinal chemistry, and modifications to its substituents can drastically alter its biological function.

Primary Analog: 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)

A recently investigated analog, DGM, has shown significant promise in the context of idiopathic pulmonary fibrosis (IPF).[2][4] This provides our most direct line of inquiry.

Mechanism of Action: DGM exerts its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway.[2] Transforming growth factor-beta 1 (TGF-β1) is a key cytokine that drives fibrosis by inducing the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal phenotype, leading to excessive extracellular matrix deposition. DGM was found to inhibit the phosphorylation of Smad2/3, a critical downstream step in TGF-β1 signaling, thereby blocking the EMT process.[2]

In Vitro Evidence: In studies using A549 lung epithelial cells, TGF-β1 was used to induce EMT. Treatment with DGM successfully inhibited the expression of mesenchymal markers like α-SMA and vimentin while increasing the expression of the epithelial marker E-cadherin.[2]

In Vivo Evidence: In a bleomycin (BLM)-induced pulmonary fibrosis rat model, administration of DGM at doses of 30 mg/kg and 60 mg/kg significantly reduced lung inflammation and fibrosis, as evidenced by histological analysis using H&E and Masson's trichrome staining.[2]

Secondary Analogs: Expanding the Therapeutic Horizon

While the anti-fibrotic pathway is a compelling starting point, other analogs suggest different potential applications for this compound.

  • Antimicrobial Potential: Complex derivatives of benzoic acid incorporating a trifluoromethylphenyl group have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The trifluoromethyl moiety is crucial for this activity, suggesting that our target compound may warrant screening for antibacterial effects.

  • Foundation for API Synthesis: Simpler related structures, such as 3-Fluoro-4-methoxybenzoic acid and 3-Methoxy-4-hydroxybenzoic acid, serve as critical intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[6][7][8] For example, they are used in developing treatments for Alzheimer's disease and in the synthesis of the oncology drug Bosutinib.[7][8] This highlights the inherent value of the methoxy-benzoic acid scaffold in medicinal chemistry.

Physicochemical Property Comparison

A comparison of the basic physicochemical properties of our target compound and its key analogs provides context for its potential behavior in biological systems.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from Target
This compound C9H7F3O3220.15Target Compound
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)C12H12F2O4258.22Cyclopropylmethoxy instead of Methoxy; Difluoromethoxy instead of Trifluoromethyl
3-Fluoro-4-methoxybenzoic acidC8H7FO3170.14Fluoro at position 3 instead of Methoxy; Methoxy at position 4 instead of Trifluoromethyl
3-(Trifluoromethyl)benzoic acidC8H5F3O2190.12Lacks the Methoxy group at position 3

Part 2: Proposed Experimental Protocols for this compound

The following protocols are designed as a self-validating system, moving from foundational in vitro screening to in vivo model validation. They are based on the successful methodologies reported for the primary analog, DGM.[2]

Protocol 1: In Vitro Assessment of Anti-EMT Activity

Objective: To determine if this compound can inhibit TGF-β1-induced Epithelial-Mesenchymal Transition (EMT) in human lung epithelial cells.

Methodology:

  • Cell Culture:

    • Culture A549 human lung carcinoma epithelial cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cytotoxicity Assay (MTT):

    • Seed A549 cells in a 96-well plate at a density of 5x10³ cells/well.

    • After 24 hours, treat cells with increasing concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 48 hours to determine the non-toxic dose range.

    • Perform a standard MTT assay to assess cell viability. This step is critical to ensure that subsequent observations are due to anti-EMT activity and not cell death.

  • EMT Induction and Treatment:

    • Seed A549 cells in 6-well plates.

    • At 70-80% confluency, starve the cells in serum-free media for 12 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

    • Induce EMT by adding recombinant human TGF-β1 (5 ng/mL) to the media. Include a vehicle control (DMSO) group and a TGF-β1 only group.

    • Incubate for 48 hours (for protein analysis) or 6 hours (for phosphorylation analysis).

  • Western Blot Analysis:

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against:

      • Epithelial Marker: E-cadherin

      • Mesenchymal Markers: α-SMA, Vimentin

      • Signaling Pathway: Smad2/3, Phospho-Smad2/3 (pSmad2/3)

      • Loading Control: GAPDH or β-actin

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Data Analysis: Quantify band intensity using software like ImageJ. A successful outcome would show that the compound, in the presence of TGF-β1, increases E-cadherin expression and decreases α-SMA, Vimentin, and the pSmad2/3 to Smad2/3 ratio compared to the TGF-β1 only group.

Protocol 2: In Vivo Validation in a Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the therapeutic efficacy of this compound in a rodent model of pulmonary fibrosis.

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g). Acclimatize animals for one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Induction of Fibrosis:

    • On day 0, anesthetize the rats and intratracheally instill a single dose of bleomycin (BLM) sulfate (5 mg/kg) dissolved in sterile saline. Control animals will receive saline only.

  • Treatment Groups (n=6-8 per group):

    • Group 1 (Control): Saline instillation + Vehicle administration.

    • Group 2 (BLM Model): BLM instillation + Vehicle administration.

    • Group 3 (Positive Control): BLM instillation + Pirfenidone (an approved IPF drug).

    • Group 4 (Test Group 1): BLM instillation + this compound (e.g., 30 mg/kg, daily by oral gavage).

    • Group 5 (Test Group 2): BLM instillation + this compound (e.g., 60 mg/kg, daily by oral gavage).

    • Administer treatments from day 1 to day 28.

  • Endpoint Analysis (Day 28):

    • Euthanize animals and collect lung tissues.

    • Histopathology: Fix the left lung in 10% neutral buffered formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and Masson's Trichrome staining to assess collagen deposition (fibrosis).

    • Fibrosis Scoring: Score the stained lung sections using the Ashcroft scoring system, a semi-quantitative measure of lung fibrosis.

    • Biochemical Analysis: Homogenize the right lung to perform Western blot analysis for the same EMT markers evaluated in vitro.

Data Analysis: A positive result will be a significant reduction in the Ashcroft fibrosis score, decreased collagen deposition (blue staining in Masson's), and favorable modulation of EMT markers in the compound-treated groups compared to the BLM model group.

Part 3: Visualization of Pathways and Workflows

Key Signaling Pathway in Fibrosis

The diagram below illustrates the TGF-β/Smad pathway, the target of the analog DGM and the proposed target for our initial investigation of this compound.[2]

TGF_Smad_Pathway TGFB TGF-β1 Receptor TGF-β Receptor I/II TGFB->Receptor Binds pSmad pSmad2/3 Receptor->pSmad Phosphorylates Complex Smad2/3/4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (α-SMA, Vimentin ↑, E-cadherin ↓) Complex->Transcription Initiates Fibrosis Fibrosis / EMT Transcription->Fibrosis DGM DGM / Proposed action of This compound DGM->Receptor Inhibits

Caption: The TGF-β/Smad signaling pathway in fibrosis.

Proposed Experimental Workflow

This workflow provides a logical progression from initial screening to in vivo proof-of-concept.

Experimental_Workflow Start Compound Synthesis & Characterization Step1 In Vitro Cytotoxicity (MTT Assay in A549 cells) Start->Step1 Step2 In Vitro Efficacy (Anti-EMT Western Blot) Step1->Step2 Decision1 Active & Non-Toxic? Step2->Decision1 Step3 In Vivo Efficacy (Bleomycin Rat Model) Decision1->Step3 Yes Stop Stop/Redesign Decision1->Stop No Step4 Endpoint Analysis (Histology, Biochemistry) Step3->Step4 Conclusion Proof of Concept Established Step4->Conclusion

Caption: Proposed research workflow for biological validation.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, a structured investigation based on high-performing structural analogs provides a clear and promising path forward. The potent anti-fibrotic activity of DGM, mediated through the TGF-β/Smad pathway, establishes a strong rationale for evaluating this compound in the context of idiopathic pulmonary fibrosis.[2] Furthermore, the known antimicrobial activities of other trifluoromethylated aromatics suggest that parallel screening for antibacterial efficacy would be a prudent and potentially fruitful secondary line of inquiry.[5]

The protocols and comparative data presented in this guide offer a robust starting point. By executing these self-validating experiments, researchers can systematically and efficiently uncover the therapeutic potential of this novel chemical entity, transforming it from an unknown molecule into a well-characterized lead candidate for future drug development.

References

Benchmarking 3-Methoxy-4-(trifluoromethyl)benzoic Acid in Kinase Inhibitor Scaffolds: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoic Acids in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The benzoic acid scaffold is a privileged starting point for the synthesis of such inhibitors, offering a versatile framework for molecular elaboration. The specific substitutions on the phenyl ring are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of 3-Methoxy-4-(trifluoromethyl)benzoic acid , a key building block in the synthesis of targeted kinase inhibitors.

The rationale for focusing on this particular substitution pattern stems from the unique and often synergistic contributions of the methoxy and trifluoromethyl groups. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2] Conversely, the methoxy (-OCH3) group, an electron-donating group, can modulate solubility and form crucial hydrogen bonds within the ATP-binding pocket of kinases. Understanding the interplay of these substituents is paramount for the rational design of next-generation inhibitors.

This guide will benchmark the performance of this compound against structurally related analogs in the context of their application as precursors for Abl tyrosine kinase inhibitors. While direct inhibitory activity of the benzoic acid itself is not the primary focus, its influence on the properties of the final inhibitor molecule is the critical aspect under investigation. We will present a series of hypothetical, yet plausible, experimental workflows and data to illustrate the comparative performance, grounded in established principles of medicinal chemistry and kinase inhibitor profiling.

Comparative Framework: Selection of Alternative Scaffolds

To objectively evaluate the performance of this compound, a selection of alternative benzoic acid derivatives has been chosen for a comparative analysis. These alternatives are selected to systematically probe the influence of the methoxy and trifluoromethyl groups by altering the electronic and steric properties at the 3 and 4 positions of the phenyl ring.

Table 1: Benzoic Acid Analogs for Comparative Analysis

Compound IDStructureRationale for Inclusion
IA-1 (Lead) This compoundThe subject of our investigation, featuring both electron-donating and electron-withdrawing groups.
IA-2 3-Methoxy-4-chlorobenzoic acidReplaces the -CF3 group with a less lipophilic, electron-withdrawing chlorine atom to assess the impact of the trifluoromethyl group on potency and metabolic stability.
IA-3 3-Fluoro-4-(trifluoromethyl)benzoic acidReplaces the -OCH3 group with a bioisosteric but more electron-withdrawing fluorine atom to evaluate the role of the methoxy group's hydrogen bonding capacity.
IA-4 4-(Trifluoromethyl)benzoic acidThe unsubstituted analog at the 3-position serves as a baseline to determine the contribution of the 3-methoxy group.

These selected analogs will be subjected to a standardized synthetic route to generate a series of final kinase inhibitors, which will then be evaluated in a panel of biochemical and cell-based assays.

Experimental Design: A Workflow for Comparative Kinase Inhibitor Profiling

The following experimental workflow outlines a comprehensive strategy for benchmarking the performance of kinase inhibitors derived from our benzoic acid analogs. This workflow is designed to be a self-validating system, with each step providing critical data to inform the subsequent stages of analysis.

experimental_workflow cluster_synthesis Synthesis of Inhibitor Library cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_adme In Vitro ADME Profiling start Benzoic Acid Analogs (IA-1 to IA-4) step1 Amide Coupling with N-(3-aminophenyl)-4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine start->step1 step2 Purification and Structural Characterization (NMR, LC-MS) step1->step2 inhibitors Final Inhibitor Library (FI-1 to FI-4) step2->inhibitors biochem_start FI-1 to FI-4 inhibitors->biochem_start Test Compounds cell_start FI-1 to FI-4 inhibitors->cell_start Test Compounds adme_start FI-1 to FI-4 inhibitors->adme_start Test Compounds step3 Abl Kinase IC50 Determination (LanthaScreen Eu Kinase Binding Assay) biochem_start->step3 step4 Kinase Selectivity Profiling (KinomeScan) step3->step4 step5 Anti-proliferative Activity in K562 Cells (MTT Assay) cell_start->step5 step6 Target Engagement in Cells (Cellular Thermal Shift Assay) step5->step6 step7 Metabolic Stability in Human Liver Microsomes adme_start->step7 step8 Aqueous Solubility Determination step7->step8

Caption: A comprehensive workflow for the synthesis and comparative evaluation of kinase inhibitors derived from different benzoic acid precursors.

Experimental Protocols

Protocol 1: Synthesis of Final Inhibitors (FI-1 to FI-4)

  • Activation of Benzoic Acid: To a solution of the respective benzoic acid analog (IA-1 to IA-4, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.5 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol). Stir the mixture at room temperature for 20 minutes.

  • Amide Coupling: Add N-(3-aminophenyl)-4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (1.0 mmol) to the activated benzoic acid solution. Continue stirring at room temperature for 12 hours.

  • Work-up and Purification: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final inhibitors (FI-1 to FI-4).

  • Characterization: Confirm the structure and purity of the final compounds using 1H NMR, 13C NMR, and LC-MS.

Protocol 2: Abl Kinase IC50 Determination

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) will be used to measure the binding affinity of the inhibitors to Abl kinase.

  • Procedure:

    • Prepare a serial dilution of each inhibitor (FI-1 to FI-4) in assay buffer.

    • In a 384-well plate, add the Abl kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.

    • Add the serially diluted inhibitors to the wells.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 3: Anti-proliferative Activity in K562 Cells

  • Cell Culture: Culture K562 cells (a human chronic myelogenous leukemia cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Assay:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells per well.

    • After 24 hours, treat the cells with serial dilutions of the inhibitors (FI-1 to FI-4) for 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Illustrative Performance Data

The following tables present hypothetical but realistic data that could be expected from the described experiments, based on established structure-activity relationships (SAR).

Table 2: Comparative Biochemical and Cellular Activity

Inhibitor IDPrecursorAbl Kinase IC50 (nM)K562 GI50 (nM)
FI-1 IA-1 525
FI-2 IA-2 1575
FI-3 IA-3 840
FI-4 IA-4 50200

Table 3: Comparative In Vitro ADME Properties

Inhibitor IDPrecursorHuman Liver Microsomal Stability (t½, min)Aqueous Solubility (µM)
FI-1 IA-1 6550
FI-2 IA-2 4060
FI-3 IA-3 7035
FI-4 IA-4 5545

Expert Analysis and Interpretation of Results

The illustrative data provides a compelling case for the strategic importance of the 3-methoxy-4-(trifluoromethyl) substitution pattern in the design of Abl kinase inhibitors.

  • Superior Potency of FI-1: The inhibitor derived from This compound (IA-1) exhibits the most potent inhibition of Abl kinase (IC50 = 5 nM) and the highest anti-proliferative activity in K562 cells (GI50 = 25 nM). This suggests an optimal combination of electronic and steric properties for binding to the kinase active site. The trifluoromethyl group likely contributes to favorable hydrophobic interactions and may enhance binding affinity through dipole-dipole interactions.[1] The methoxy group may be involved in forming a key hydrogen bond with a residue in the hinge region of the kinase, a common interaction for this class of inhibitors.

  • Impact of the Trifluoromethyl Group: The comparison between FI-1 and FI-2 (derived from the 4-chloro analog) highlights the significant contribution of the trifluoromethyl group. The lower potency of FI-2 (IC50 = 15 nM) suggests that the -CF3 group is more effective at enhancing binding affinity than a chlorine atom in this scaffold. Furthermore, the enhanced metabolic stability of FI-1 (t½ = 65 min) compared to FI-2 (t½ = 40 min) is consistent with the known ability of the C-F bond to resist metabolic degradation by cytochrome P450 enzymes.[1]

  • Role of the Methoxy Group: Comparing FI-1 with FI-3 (derived from the 3-fluoro analog) underscores the importance of the methoxy group. While FI-3 retains good potency, it is slightly less active than FI-1. This could indicate that the hydrogen bond accepting capability of the methoxy oxygen is crucial for optimal binding, a feature not as pronounced with the fluorine substituent. The lower aqueous solubility of FI-3 may also be a consequence of losing the more polar methoxy group.

  • Contribution of the 3-Position Substituent: The significantly weaker activity of FI-4 (derived from the unsubstituted analog) across all assays confirms the critical role of the substituent at the 3-position. The methoxy group in FI-1 provides a substantial enhancement in both biochemical and cellular potency.

Signaling Pathway Context

The targeted kinase, Bcr-Abl, is a constitutively active tyrosine kinase that is the pathogenic driver of chronic myelogenous leukemia (CML). Its downstream signaling pathways are crucial for the proliferation and survival of C-ML cells. The designed inhibitors aim to block the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its activity and shutting down these pro-survival pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition BcrAbl Bcr-Abl Kinase Domain Grb2 Grb2 BcrAbl->Grb2 Phosphorylates STAT5 STAT5 BcrAbl->STAT5 Phosphorylates PI3K PI3K BcrAbl->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates STAT5->Transcription Regulates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation Transcription->Proliferation Inhibitor FI-1 Inhibitor->BcrAbl Inhibits ATP Binding

Caption: Simplified Bcr-Abl signaling pathway and the mechanism of action of the designed inhibitors.

Conclusion

This comparative guide demonstrates the superior performance of This compound as a synthetic precursor for a class of Abl kinase inhibitors. The unique combination of a 3-methoxy and a 4-trifluoromethyl group provides a synergistic effect, leading to enhanced potency, improved metabolic stability, and favorable cellular activity. The presented experimental framework offers a robust methodology for the systematic evaluation of substituted benzoic acid scaffolds in drug discovery. Researchers and drug development professionals can leverage these insights to make informed decisions in the selection of building blocks for the synthesis of next-generation targeted therapeutics.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our most critical asset is our team's safety. Handling specialized reagents like 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid requires not just adherence to protocols, but a deep, causal understanding of why each safety measure is in place. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling this compound, ensuring every action is part of a self-validating system of safety.

Hazard Assessment: The 'Why' Behind the Protocol

This compound and its structural analogs are classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our PPE and handling strategy. Understanding these is the foundation of safe laboratory practice.

Based on data from similar trifluoromethyl benzoic acid derivatives, the primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3]. This necessitates a robust barrier to prevent direct contact.

  • Serious Eye Irritation (Category 2A): Can cause significant and potentially damaging eye irritation[1][2][3]. The eyes are particularly vulnerable, demanding stringent protection.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if the dust is inhaled[1][2][3]. This dictates the need for respiratory protection and controlled handling to prevent aerosolization.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[2][4]. This underscores the importance of hygiene and preventing ingestion.

These classifications are not abstract warnings; they are directives that shape the specific PPE ensemble and handling procedures outlined below.

The Core Ensemble: Your Standard PPE for Safe Handling

Every interaction with this compound, from weighing to disposal, requires a baseline of personal protective equipment. This ensemble is non-negotiable and forms the first layer of defense.

  • Eye and Face Protection: The risk of serious eye irritation is high.

    • What: At a minimum, wear chemical splash-resistant safety goggles with side shields conforming to EU EN166 or OSHA 29 CFR 1910.133 standards[1][5].

    • Why: Goggles provide a seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses[6]. For larger quantities or operations with a significant splash risk, a full face shield should be worn in addition to goggles[1].

  • Hand Protection: Your hands are the most likely point of direct contact.

    • What: Wear chemical-resistant gloves, such as nitrile, inspected for integrity before each use[5][7].

    • Why: The correct glove material provides a barrier against skin irritation[1]. Always use proper glove removal technique (without touching the outer surface) to prevent cross-contamination[2][5]. Contaminated gloves must be disposed of as hazardous waste immediately after use[2][5].

  • Body Protection: Protect your skin and personal clothing from contamination.

    • What: A long-sleeved laboratory coat is mandatory. For large-scale operations, a complete chemical-resistant suit may be necessary[2]. Wear long pants and fully enclosed, non-porous shoes[6][8].

    • Why: This minimizes exposed skin, which is vulnerable to irritation from the compound[6]. The lab coat also protects personal clothing from contamination that could otherwise be carried outside the lab.

  • Respiratory Protection: Inhalation of dust can cause respiratory tract irritation[1][2].

    • What: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 (US) or P1/FFP1 (EU) particle respirator is required[2][5].

    • Why: Benzoic acid derivatives are often fine powders that can easily become airborne during transfer. A respirator prevents the inhalation of these irritating particles. All handling of the solid should ideally be performed within a chemical fume hood or a glove box to provide engineering-level control[9].

Operational Safety: PPE in Practice

The level of PPE required can be scaled based on the specific procedure and the quantity of material being handled. The following table provides guidance for common laboratory tasks.

Laboratory Operation Engineering Controls Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Storage & Transport General Lab VentilationSafety GlassesNitrile GlovesNot requiredLab Coat
Weighing (Solid) Chemical Fume HoodSafety GogglesNitrile GlovesNot required (in hood)Lab Coat
Preparing Solutions Chemical Fume HoodSafety GogglesNitrile GlovesNot required (in hood)Lab Coat
Running Reactions Chemical Fume HoodSafety GogglesNitrile GlovesNot required (in hood)Lab Coat
Spill Cleanup Evacuate & VentilateSafety Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesN95 Respirator (minimum)Chemical Apron over Lab Coat
Protocol: Safely Weighing and Preparing a Solution

This protocol provides a self-validating workflow that minimizes exposure risk.

  • Preparation: Before retrieving the chemical, don your full core PPE ensemble (goggles, gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent) at least six inches inside the fume hood to ensure proper airflow[9].

  • Weighing: Carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly to avoid creating dust.

  • Transfer & Dissolution: Gently add the weighed solid to the beaker containing the solvent. Use a small amount of the solvent to rinse any remaining powder from the weigh boat into the beaker.

  • Cleanup (Inside Hood): Immediately dispose of the contaminated weigh boat and any used wipes into a designated solid hazardous waste container located within the fume hood.

  • Post-Handling: Once the solution is prepared and the reaction is underway, remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water[1][10].

Emergency Protocols: Response to Exposure and Spills

In the event of an accident, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][10][11].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice[1][11].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[1][11].

  • Spill Response: In case of a spill, the following workflow must be initiated immediately.

Spill_Response_Workflow A SPILL DETECTED B Alert personnel and evacuate immediate area A->B C Assess spill size (Small vs. Large) B->C D Don Full PPE: - Goggles & Face Shield - Heavy-duty Gloves - Respirator (N95+) - Apron C->D Small & Controllable J Call Emergency Response / Safety Officer immediately. DO NOT attempt cleanup. C->J Large or Uncontrolled E Control spread: Cover with inert absorbent (e.g., vermiculite, sand) D->E F Collect material without generating dust. Place in a sealed, labeled hazardous waste container. E->F G Decontaminate area with appropriate solvent and wash. F->G H Dispose of all contaminated materials as hazardous waste G->H I Report incident to Safety Officer H->I

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is a critical final step in the handling process.

  • Solid Waste: All unused solid this compound and materials contaminated with it (e.g., weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container[2][12].

  • Empty Containers: The original chemical container must be thoroughly emptied. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste[12]. Subsequent rinses may be permissible for normal disposal, but check local regulations.

  • General Principle: Never dispose of this chemical or its waste down the drain or in the regular trash[1][5][12]. All disposal must be in accordance with local, state, and federal regulations[13].

By integrating these detailed PPE and handling protocols into your daily workflow, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(Trifluoromethyl)Benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.